Lenalidomide-acetylene-C3-MsO
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H20N2O6S |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynyl methanesulfonate |
InChI |
InChI=1S/C19H20N2O6S/c1-28(25,26)27-11-4-2-3-6-13-7-5-8-14-15(13)12-21(19(14)24)16-9-10-17(22)20-18(16)23/h5,7-8,16H,2,4,9-12H2,1H3,(H,20,22,23) |
Clave InChI |
IAJMOILSUIJSMI-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Lenalidomide as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lenalidomide (B1683929), an immunomodulatory agent, exerts its therapeutic effects through a novel mechanism of action: redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex. This guide provides an in-depth technical overview of the molecular interactions and cellular consequences of lenalidomide's function as a CRBN ligand. It details the structure of the CRL4CRBN complex, the binding kinetics of lenalidomide, the subsequent recruitment and degradation of neosubstrates, and the downstream signaling pathways implicated in its anti-neoplastic activity, particularly in multiple myeloma. This document also provides standardized protocols for key experimental assays and visual representations of the core concepts to facilitate a comprehensive understanding for researchers in the field.
Introduction: The CRL4CRBN E3 Ubiquitin Ligase Complex
The Cullin-RING E3 ubiquitin ligases (CRLs) are the largest family of E3 ligases and play a crucial role in regulating cellular protein homeostasis by targeting specific proteins for proteasomal degradation.[1][2] The CRL4CRBN complex is composed of Cullin 4 (CUL4A or CUL4B), Ring-Box 1 (RBX1), DNA Damage-Binding Protein 1 (DDB1), and Cereblon (CRBN) as the substrate receptor.[3][4][5] CRBN itself is a ubiquitously expressed protein that, in its native state, recruits a set of endogenous substrates for ubiquitination and subsequent degradation.[3]
Lenalidomide as a "Molecular Glue"
Lenalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues."[1] They do not inhibit the enzymatic activity of the E3 ligase but instead bind to a specific pocket in the thalidomide-binding domain (TBD) of CRBN.[3][6] This binding event creates a neomorphic interface on the surface of CRBN, enabling the recruitment of proteins that are not normally recognized by the ligase complex.[1][7] These newly recruited proteins are termed "neosubstrates."
The binding of lenalidomide to the CRBN-DDB1 complex has been characterized, with the glutarimide (B196013) moiety of lenalidomide being accommodated in a hydrophobic pocket of CRBN's TBD, while the isoindolinone ring is exposed to the solvent.[6] This interaction is crucial for the subsequent recruitment of neosubstrates.
Quantitative Analysis of Lenalidomide-CRBN Interaction
The binding affinity of lenalidomide to the CRBN complex has been determined using various biophysical techniques. The dissociation constants (KD) and IC50 values provide a quantitative measure of this interaction.
| Parameter | Value | Method | Reference |
| KD (Lenalidomide to hsDDB1-hsCRBN) | 177.80 nM | Competitive Titration | [3] |
| KD (Lenalidomide to CRBN-DDB1 complex) | 0.64 µM ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [8] |
| KD (Lenalidomide to CRBN TBD) | 6.7 ± 0.9 µM | Isothermal Titration Calorimetry (ITC) | [8] |
| IC50 (Lenalidomide inhibiting CRBN binding to thalidomide (B1683933) analog beads) | ~2 µM | Competitive Binding Assay | [9] |
Neosubstrate Recruitment and Degradation
Upon binding to CRBN, lenalidomide induces the recruitment of specific neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10][11][12][13][14][15] This recruitment is dependent on the presence of the drug.[10] Once recruited, IKZF1 and IKZF3 are polyubiquitinated by the CRL4CRBN complex and subsequently targeted for degradation by the 26S proteasome.[1][11][16]
The degradation of IKZF1 and IKZF3 is a rapid process, with depletion of these proteins observed within hours of lenalidomide treatment.[11] This targeted degradation is the primary mechanism behind the anti-myeloma and immunomodulatory effects of lenalidomide.[1][10]
Downstream Signaling Pathways and Therapeutic Effects
The degradation of IKZF1 and IKZF3 has significant downstream consequences, particularly in multiple myeloma cells. IKZF1 and IKZF3 are critical for the survival of these malignant cells.[11][12] Their degradation leads to the downregulation of key oncogenic factors, including interferon regulatory factor 4 (IRF4) and c-Myc.[1][10][17] The suppression of the IRF4-c-Myc axis is a major contributor to the anti-proliferative and pro-apoptotic effects of lenalidomide in multiple myeloma.[7]
Furthermore, the degradation of IKZF1 and IKZF3 in T cells leads to increased production of interleukin-2 (B1167480) (IL-2), contributing to the immunomodulatory effects of the drug.[11][12]
Caption: Signaling pathway of lenalidomide-induced neosubstrate degradation.
Experimental Protocols
The following are generalized protocols for key experiments used to study the effects of lenalidomide.
Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interactions
This protocol is designed to demonstrate the lenalidomide-dependent interaction between CRBN and its neosubstrates.[18][19]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against the "bait" protein (e.g., anti-CRBN)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Lenalidomide and DMSO (vehicle control)
Procedure:
-
Culture multiple myeloma cells to the desired density.
-
Treat cells with lenalidomide or DMSO for the specified time (e.g., 4 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting using antibodies against the "prey" protein (e.g., anti-IKZF1/IKZF3) and the "bait" protein (CRBN).
Caption: Experimental workflow for Co-Immunoprecipitation.
In Vitro Ubiquitination Assay
This assay demonstrates the ubiquitination of neosubstrates in a lenalidomide-dependent manner.[18]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant CRL4CRBN complex
-
Recombinant neosubstrate (e.g., IKZF1)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
Lenalidomide and DMSO
Procedure:
-
Set up reactions containing E1, E2, CRL4CRBN, ubiquitin, and ATP in ubiquitination buffer.
-
Add the neosubstrate to the reactions.
-
Add lenalidomide or DMSO to the respective reactions.
-
Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reactions by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using an antibody against the neosubstrate to detect higher molecular weight ubiquitinated species.
Cellular Viability Assay
This assay measures the effect of lenalidomide on the proliferation and survival of cancer cells.[20][21][22]
Materials:
-
Multiple myeloma cell lines
-
Cell culture medium
-
96-well plates
-
Lenalidomide
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of lenalidomide.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO-treated control and determine the IC50 value.
Conclusion
Lenalidomide's role as a CRBN E3 ligase ligand represents a paradigm shift in targeted cancer therapy. By acting as a molecular glue, it induces the degradation of previously "undruggable" transcription factors, leading to potent anti-cancer effects. A thorough understanding of its mechanism of action, binding kinetics, and downstream effects is crucial for the development of next-generation protein degraders and for optimizing its clinical use. The experimental approaches outlined in this guide provide a framework for researchers to further investigate this fascinating class of therapeutic agents.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Molecular Mechanism of CRBN in the Activity of Lenalidomid eagainst Myeloma--Review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 11. beyondspringpharma.com [beyondspringpharma.com]
- 12. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lenalidomide Acts in Myeloma by Degrading Lymphoid Transcription Factors IKZF1 and IKZF3 - The ASCO Post [ascopost.com]
- 17. researchgate.net [researchgate.net]
- 18. New mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. Multiple myeloma cells’ capacity to decompose H2O2 determines lenalidomide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to PROTAC Technology Utilizing Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimera (PROTAC) technology has emerged as a revolutionary therapeutic modality, offering the potential to target proteins previously considered "undruggable."[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs mediate the degradation of a target protein by co-opting the cell's own ubiquitin-proteasome system.[2] This is achieved through a heterobifunctional molecule composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2]
This guide provides a comprehensive technical overview of PROTACs that utilize Lenalidomide (B1683929) and its analogs as the E3 ligase-recruiting moiety. Lenalidomide is a well-established immunomodulatory drug that functions by binding to the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[3][4] By incorporating Lenalidomide into a PROTAC, researchers can effectively hijack the CRL4-CRBN complex to induce the ubiquitination and subsequent degradation of a desired target protein.[2]
This document will delve into the core mechanism of action, present key quantitative data for Lenalidomide-based PROTACs, provide detailed experimental protocols for their evaluation, and visualize critical pathways and workflows.
Core Mechanism of Action: The CRL4-CRBN Pathway
Lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and the CRL4-CRBN E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[3] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]
The CRL4-CRBN E3 ligase complex is a key player in this process. It is composed of Cullin-4A (CUL4A), Damaged DNA Binding Protein 1 (DDB1), and the substrate receptor Cereblon (CRBN).[6] Lenalidomide binds to a specific pocket in CRBN, allosterically modulating its substrate specificity and enabling the recruitment of the target protein bound to the other end of the PROTAC molecule.[3][6]
Quantitative Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity of Lenalidomide to CRBN is also a critical factor.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) of Lenalidomide to CRBN-DDB1 | 0.64 ± 0.24 µM | Isothermal Titration Calorimetry (ITC) | [7] |
| Binding Affinity (Kd) of Lenalidomide to CRBN TBD | 6.7 ± 0.9 µM | Isothermal Titration Calorimetry (ITC) | [7] |
| IC50 of Lenalidomide for CRBN binding | ~2 µM | Competitive Binding Assay | [4] |
Table 1: Binding Affinity of Lenalidomide to Cereblon (CRBN).
The following table provides a comparative analysis of the degradation efficiency of a Lenalidomide-based PROTAC against a Thalidomide-based counterpart for the degradation of Bromodomain-containing protein 4 (BRD4).
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | Thalidomide | BRD4 | 0.1 - 0.3 | >90 | [8] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range | >90 | [8] |
Table 2: Comparative Degradation Efficiency of BRD4-targeting PROTACs. Note: The specific linker details for these PROTACs were not fully disclosed in the source material.[8]
Experimental Protocols
A robust experimental workflow is essential for the successful development and characterization of Lenalidomide-based PROTACs. This typically involves assessing ternary complex formation, in vitro ubiquitination, and cellular protein degradation.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified CRBN-DDB1 complex
-
Recombinant purified Protein of Interest (POI)
-
Lenalidomide-based PROTAC
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit
Methodology:
-
Surface Preparation: Immobilize the recombinant CRBN-DDB1 complex onto the sensor chip surface using standard amine coupling chemistry.[8]
-
Binary Interaction Analysis (PROTAC to E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized CRBN-DDB1 surface to measure the binary binding kinetics (kon, koff) and affinity (KD).[8]
-
Binary Interaction Analysis (PROTAC to POI): Immobilize the POI on a separate sensor chip and inject a series of PROTAC concentrations to determine the binary binding parameters.[8]
-
Ternary Complex Analysis: To measure ternary complex formation, inject a solution containing a fixed, near-saturating concentration of the POI mixed with a series of concentrations of the PROTAC over the CRBN-DDB1 immobilized surface.[9]
-
Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity parameters of the ternary complex. Calculate the cooperativity (α), which is the ratio of the PROTAC's affinity for one protein in the presence versus the absence of the other.[9]
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant purified POI
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
Lenalidomide-based PROTAC
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the POI
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, CRL4-CRBN complex, POI, ubiquitin, and ATP in the ubiquitination reaction buffer.[5]
-
PROTAC Addition: Add the Lenalidomide-based PROTAC at various concentrations. Include a vehicle control (e.g., DMSO).[5]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).[10]
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.[5]
-
Western Blot Analysis:
-
Data Analysis: The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.[5]
Cellular Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the POI
-
Cell culture reagents
-
Lenalidomide-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.[11]
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.[11]
-
Incubate the membrane with primary antibodies against the POI and a loading control.
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and capture the signal using an imaging system.[11]
-
Quantify the band intensities using densitometry software.[11]
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[11]
-
Conclusion
Lenalidomide has proven to be a highly effective E3 ligase ligand for the development of potent and selective PROTACs. Its well-characterized interaction with CRBN provides a robust platform for hijacking the CRL4-CRBN E3 ligase complex to induce the degradation of a wide range of therapeutic targets. The successful development of Lenalidomide-based PROTACs relies on a systematic approach that includes rigorous biophysical and cellular characterization. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design, evaluate, and optimize novel PROTAC-based therapeutics. As our understanding of the intricacies of ternary complex formation and the ubiquitin-proteasome system deepens, the potential for Lenalidomide-based PROTACs to address unmet medical needs will continue to expand.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
In-Depth Technical Guide: The Structure and Application of Lenalidomide-acetylene-C3-MsO in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic efficacy. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A critical component in the architecture of a PROTAC is the linker, which connects the target protein-binding ligand (warhead) to the E3 ubiquitin ligase-recruiting ligand. This technical guide provides a comprehensive overview of Lenalidomide-acetylene-C3-MsO , an E3 ligase ligand-linker conjugate employed in the synthesis of novel PROTACs.
This compound is a key building block for the construction of PROTACs that utilize Cereblon (CRBN) as the E3 ligase. The molecule incorporates the well-established CRBN ligand, lenalidomide (B1683929), functionalized with a three-carbon acetylene (B1199291) linker terminating in a mesylate (MsO) group. This reactive mesylate group facilitates covalent linkage to a suitable nucleophile on the warhead molecule, enabling the final assembly of the PROTAC. This guide will delve into the structure, synthesis, and application of this linker, with a focus on its role in the development of the ROS1-targeting PROTAC, SIAIS039.
Core Structure and Properties
This compound is a molecule designed for efficient incorporation into a PROTAC structure. Its key features include:
-
E3 Ligase Ligand: The lenalidomide moiety serves as a potent binder to the CRBN E3 ubiquitin ligase, a widely exploited ligase in PROTAC design.
-
Linker: A three-carbon (C3) chain provides spacing between the lenalidomide and the warhead. The embedded acetylene group introduces rigidity to the linker, which can be crucial for optimizing the ternary complex formation between the target protein, PROTAC, and E3 ligase.
-
Reactive Handle: The terminal mesylate (methanesulfonyl, MsO) group is a good leaving group, making the terminal carbon susceptible to nucleophilic attack. This allows for a straightforward conjugation reaction with a corresponding nucleophile (e.g., an amine or thiol) on the target-binding ligand.
| Property | General Characteristics | Source/Rationale |
| Molecular Weight | The molecular weight of PROTAC linkers typically centers around 200 Daltons. | Based on analysis of PROTAC databases.[1] |
| Solubility | The lenalidomide component is soluble in organic solvents and low pH solutions. The overall solubility of the conjugate will be influenced by the linker and the warhead. | General property of lenalidomide. |
| Stability | Propargyl-linked compounds have been shown to be chemically stable in aqueous solutions, including simulated gastric and intestinal fluids. | Studies on propargyl-linked antifolates. |
| Metabolism | The primary in vitro metabolism of similar propargyl-linked molecules involves oxidative transformations of pendant functionality with little direct alteration of the alkyne group. | Studies on propargyl-linked antifolates. |
| Flexibility | The acetylene group imparts rigidity, while the C3 alkyl chain provides some degree of flexibility. The number of rotatable bonds in typical PROTAC linkers is between 7 and 10. | Structural characteristics of alkynes and alkyl chains.[1] |
Experimental Protocols
The primary application of this compound is in the synthesis of PROTACs. A notable example is its use in the creation of SIAIS039, a potent and selective degrader of the c-ros oncogene 1 (ROS1) protein. While a precise, step-by-step protocol for the synthesis of SIAIS039 from this compound is not publicly detailed, a general synthetic strategy can be inferred from related literature on PROTAC synthesis involving alkylation reactions.
General Synthesis of a PROTAC using this compound
The synthesis of a PROTAC using this linker conjugate typically involves a nucleophilic substitution reaction. The warhead molecule, containing a nucleophilic group (e.g., a primary or secondary amine), is reacted with this compound.
Reaction Scheme:
Where Warhead-Nu represents the target protein-binding ligand with a nucleophilic group.
A plausible experimental protocol, based on the synthesis of similar PROTACs, is as follows:
-
Dissolution: Dissolve the warhead molecule (containing a nucleophilic handle) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Addition of Base: Add an organic base, such as diisopropylethylamine (DIPEA), to the reaction mixture. The base acts to deprotonate the nucleophile on the warhead, increasing its reactivity.
-
Addition of Linker: Add this compound to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and stir for several hours to overnight, monitoring the reaction progress by a suitable analytical technique such as liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion of the reaction, cool the mixture to room temperature. The crude product can be purified using standard techniques such as preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC molecule.
Application in the Synthesis of SIAIS039, a ROS1 PROTAC
This compound is a crucial component in the synthesis of SIAIS039, a first-in-class, orally active, and specific PROTAC for ROS1. SIAIS039 is composed of the ALK inhibitor Brigatinib (as the ROS1 warhead), a linker, and a VHL E3 ubiquitin ligase ligand. While the commercially available SIAIS039 is described with a VHL ligand, the existence of this compound for the synthesis of a PROTAC named SIAIS039 suggests that a lenalidomide-based version may have been developed or explored.
The development of SIAIS039 highlights the utility of the PROTAC approach in targeting oncogenic fusion proteins like ROS1, which are drivers in non-small cell lung cancer (NSCLC).
Biological Activity of the Resulting PROTAC (SIAIS039)
| Parameter | Value | Cell Lines |
| DC50 | 154.46 nM | HCC78 (CD74-ROS1) |
| 126.47 nM | Ba/F3 (CD74-ROS1) | |
| 143.69 nM | Ba/F3 (SDC4-ROS1) |
SIAIS039 has been shown to effectively suppress cell proliferation, induce cell cycle arrest and apoptosis, and inhibit the clonogenicity of ROS1-positive cancer cells. Furthermore, it demonstrates anti-tumor effects in vivo against ROS1-driven tumor growth.
Signaling Pathways and Logical Relationships
The PROTAC synthesized using this compound functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of the target protein.
PROTAC-Mediated Protein Degradation Workflow
Caption: Workflow of PROTAC-mediated protein degradation.
Logical Relationship in PROTAC Synthesis
Caption: Key components in the synthesis of a PROTAC.
Conclusion
This compound represents a valuable chemical tool for the construction of potent and selective PROTACs. Its design incorporates a well-validated E3 ligase ligand, a rigidifying acetylene-containing linker, and a reactive mesylate handle for straightforward conjugation. The application of this linker in the synthesis of PROTACs targeting challenging disease-related proteins, such as ROS1, underscores the potential of this and similar building blocks in advancing the field of targeted protein degradation. Further research into the specific physicochemical properties of this linker and the development of detailed, publicly available synthetic protocols will undoubtedly accelerate its adoption and the discovery of novel therapeutics.
References
An In-depth Technical Guide to the Principles of Ternary Complex Formation with Lenalidomide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lenalidomide (B1683929), a thalidomide (B1683933) analogue, has revolutionized the treatment of hematologic malignancies such as multiple myeloma and del(5q) myelodysplastic syndrome (MDS). Its mechanism of action was a long-standing puzzle, eventually revealed to be a novel paradigm in pharmacology: the induction of a ternary complex. Lenalidomide functions as a "molecular glue," mediating a new protein-protein interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and specific "neosubstrate" proteins.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrates, which are often transcription factors or kinases critical for cancer cell survival.[1][3] This guide provides a detailed technical overview of the core principles governing this ternary complex formation, the structural basis of the interaction, the resulting downstream biological consequences, and the key experimental protocols used to study this phenomenon.
Core Principles of Ternary Complex Formation
The therapeutic effects of Lenalidomide are initiated by its ability to form a stable ternary complex comprising the drug itself, the CRBN protein, and a target neosubstrate. This event repurposes the cell's own protein disposal machinery to eliminate specific disease-driving proteins.
The Key Players
-
Lenalidomide: A small molecule immunomodulatory drug (IMiD) derived from thalidomide.[4] It possesses a glutarimide (B196013) ring that is crucial for its interaction with CRBN.
-
CRL4^CRBN E3 Ubiquitin Ligase: This is a multi-protein complex that mediates the transfer of ubiquitin to substrate proteins, marking them for degradation.[4] It consists of Cullin 4 (CUL4), ROC1 (also known as RBX1), Damaged DNA Binding Protein 1 (DDB1), and the substrate receptor Cereblon (CRBN).[5] CRBN is the component that directly binds to Lenalidomide.[4]
-
Neosubstrates: These are proteins that do not normally interact with CRBN but are recruited to the E3 ligase complex in the presence of Lenalidomide.[1] The primary and most well-characterized neosubstrates for Lenalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and Casein Kinase 1α (CK1α).[4][6][7][8]
The "Molecular Glue" Mechanism
Lenalidomide's mechanism is a prime example of targeted protein degradation. Unlike traditional inhibitors that block a protein's active site, Lenalidomide fundamentally alters the substrate specificity of the CRL4^CRBN E3 ligase.[2][9]
-
Binding to CRBN: Lenalidomide first binds to a specific pocket within the CRBN protein.[4]
-
Surface Remodeling: This binding event creates a composite interface—a new surface formed jointly by both Lenalidomide and CRBN.[1][4]
-
Neosubstrate Recruitment: This new surface has a high affinity for a structural motif present on the neosubstrate proteins, typically a β-hairpin loop containing a critical glycine (B1666218) residue.[4][10]
-
Ubiquitination: The recruitment of the neosubstrate into proximity with the E3 ligase machinery leads to its polyubiquitination.[3]
-
Proteasomal Degradation: The ubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome.[1]
Caption: Lenalidomide acts as a molecular glue, binding to CRBN to recruit neosubstrates for ubiquitination and degradation.
Structural Insights
Crystallographic studies have provided a high-resolution view of the Lenalidomide-induced ternary complex. The glutarimide ring of Lenalidomide inserts into the CRBN binding pocket, while its isoindolinone ring is exposed to the solvent.[4] This exposed part of the molecule, along with adjacent CRBN residues, forms the novel interface that recognizes the neosubstrate.[4] A key structural feature on neosubstrates like CK1α and IKZF1 is a specific β-hairpin loop.[4] Recent studies suggest that Lenalidomide stabilizes the complex by providing a "hydrophobic shield" to intermolecular hydrogen bonds that would otherwise be labile at the protein-protein interface, thus increasing the thermodynamic stability of the ternary complex.[11][12]
Neosubstrate Specificity and Downstream Consequences
The clinical efficacy of Lenalidomide is directly tied to the specific neosubstrates it degrades in different cellular contexts.
-
IKZF1 and IKZF3 Degradation: In multiple myeloma cells, the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is paramount.[6][7] These factors are essential for myeloma cell survival. Their degradation leads to the downregulation of key oncogenes, including Interferon Regulatory Factor 4 (IRF4) and MYC, ultimately triggering apoptosis of the malignant cells.[1][5] This is the primary mechanism for Lenalidomide's anti-myeloma effect.
-
CK1α Degradation: In del(5q) myelodysplastic syndrome (MDS), the therapeutic effect is driven by the degradation of Casein Kinase 1α (CK1α).[8] The gene for CK1α is located on the deleted region of chromosome 5q, meaning these cells are already haploinsufficient for CK1α.[8] Lenalidomide-induced degradation of the remaining CK1α pushes the protein below a critical threshold, leading to p53 activation and selective elimination of the del(5q) clone.[8]
-
Immunomodulatory Effects: The degradation of IKZF1 and IKZF3 in T-cells reduces their repressive activity on the IL-2 promoter, leading to increased Interleukin-2 (IL-2) production.[3][9] This enhances T-cell and Natural Killer (NK) cell activity, contributing to an anti-tumor immune response.[13][14]
Caption: Degradation of IKZF1/3 by Lenalidomide leads to reduced IRF4/MYC signaling and induces apoptosis in myeloma cells.
Quantitative Analysis of Ternary Complex Interactions
The formation and stability of the ternary complex, along with the efficiency of subsequent degradation, can be quantified. These parameters are critical for drug development and for comparing the potency of different molecular glues.
Table 1: Representative Quantitative Data for Lenalidomide Interactions
| Parameter | Interaction | Value | Cell Line / Assay Type | Reference |
|---|---|---|---|---|
| Binding Affinity | ||||
| pIC50 | Lenalidomide vs. CRBN | 5.82 | Displacement Assay | [15] |
| Ki | Lenalidomide vs. CRBN | 16,300 nM | MST Assay | [15] |
| Degradation Potency | ||||
| pEC50 | IKZF1 Degradation | 7.17 | DF15 Cells (Luminometry) | [15] |
| DC50 | IKZF1 Degradation | ~1 µM | MM.1S Cells (Proteomics) | [16] |
| DC50 | CK1α Degradation | ~1 µM | HCT116 Cells (Proteomics) | [16] |
| Binding Energy | ||||
| Docking Score | Lenalidomide-R vs. Pg-Protein | -6.579 kcal/mol | In Silico Docking | [17] |
| Docking Score | Lenalidomide-S vs. Pg-Protein | -7.114 kcal/mol | In Silico Docking |[17] |
Note: Values can vary significantly based on the experimental system, cell line, and assay methodology used.
Key Experimental Protocols
Validating the mechanism of a molecular glue like Lenalidomide involves a suite of biochemical and cellular assays.
Experimental Workflow: Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the Lenalidomide-dependent interaction between CRBN and a neosubstrate in a cellular context.
Caption: A stepwise workflow illustrating the Co-IP protocol to validate drug-induced protein-protein interactions.
Protocol: Co-Immunoprecipitation to Detect CRBN-IKZF1 Interaction
Objective: To determine if Lenalidomide induces an interaction between CRBN and IKZF1 in cultured cells.
A. Reagents and Materials:
-
Cell line expressing CRBN and IKZF1 (e.g., MM.1S)
-
Lenalidomide and DMSO (vehicle control)
-
Co-IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20 with protease/phosphatase inhibitors)[18]
-
Primary antibody for immunoprecipitation (e.g., rabbit anti-CRBN)
-
Primary antibodies for Western blot detection (e.g., mouse anti-IKZF1, rabbit anti-CRBN)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Elution buffer (e.g., 1x Laemmli sample buffer)
-
Standard Western blotting reagents and equipment
B. Protocol:
-
Cell Treatment: Plate MM.1S cells and treat with 10 µM Lenalidomide or an equivalent volume of DMSO for 4-6 hours.[18]
-
Harvest and Lyse: Harvest cells by centrifugation. Wash with cold PBS. Resuspend the cell pellet in 500 µl of ice-cold Co-IP Lysis Buffer. Incubate on ice for 15 minutes.[18]
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-Clearing (Optional): To reduce non-specific binding, add 20 µl of Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and discard them.[19]
-
Immunoprecipitation: Add the anti-CRBN antibody to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Capture Complex: Add 30 µl of equilibrated Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation. Discard the supernatant. Wash the beads 3-5 times with 1 ml of cold Co-IP Lysis Buffer.
-
Elution: After the final wash, remove all supernatant. Add 40 µl of 1x Laemmli sample buffer to the beads and boil at 95°C for 5-10 minutes to elute the proteins.
-
Analysis: Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel. Perform Western blot analysis using primary antibodies against IKZF1 (to detect co-immunoprecipitated protein) and CRBN (to confirm successful immunoprecipitation).
Expected Result: A band for IKZF1 should be detected in the sample treated with Lenalidomide and immunoprecipitated with the anti-CRBN antibody, but not in the DMSO control.
Protocol: Cellular Degradation Assay by Western Blot
Objective: To quantify the dose- and time-dependent degradation of a neosubstrate following Lenalidomide treatment.
A. Reagents and Materials:
-
Same as Co-IP protocol, but a denaturing lysis buffer (e.g., RIPA buffer) is typically used.
-
Primary antibody against the protein of interest (e.g., anti-IKZF1).
-
Primary antibody against a loading control protein (e.g., anti-GAPDH or anti-β-actin).[20]
B. Protocol:
-
Cell Treatment: Plate cells and treat with a range of Lenalidomide concentrations (for dose-response) or with a fixed concentration for various time points (for time-course). Include a DMSO vehicle control.[20]
-
Lysis: Harvest cells, wash with PBS, and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of total protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., anti-GAPDH) to ensure equal protein loading across lanes.
-
Analysis: Quantify band intensity using densitometry software. Normalize the intensity of the target protein band to the loading control band. Calculate the percentage of protein remaining relative to the DMSO control.
Expected Result: A dose- and time-dependent decrease in the band intensity for IKZF1 in Lenalidomide-treated samples compared to the DMSO control. The loading control bands should remain constant.
Conclusion and Future Directions
The discovery of Lenalidomide's mechanism of action has fundamentally changed the landscape of drug discovery, ushering in the era of targeted protein degradation. By hijacking the cell's ubiquitin-proteasome system, molecular glues can target proteins, such as transcription factors, that were previously considered "undruggable" by conventional small molecule inhibitors.[1][2] The principles of ternary complex formation—requiring precise molecular recognition between the drug, the E3 ligase, and the neosubstrate—provide a blueprint for the rational design of new chemical entities. Future research will focus on developing novel molecular glues with greater potency and tailored neosubstrate specificity to expand this therapeutic modality to a wider range of diseases.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q | MDPI [mdpi.com]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Lenalidomide induces ubiquitination and degradation of CK1α in del(5q) MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lenalidomide induces degradation of IKZF1 and IKZF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lenalidomide Stabilizes Protein–Protein Complexes by Turning Labile Intermolecular H-Bonds into Robust Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological Activity of Lenalidomide and Its Underlying Therapeutic Effects in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Action of Lenalidomide in Lymphocytes and Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lenalidomide | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Computational Analysis of Lenalidomide and Pomalidomide Enantiomers’ Binding Interactions With Prostaglandin (PG)-Protein: Implications for Inflammatory Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. benchchem.com [benchchem.com]
Unlocking New Therapeutic Avenues: A Technical Guide to Novel Targets for Lenalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful strategy to eliminate disease-causing proteins rather than merely inhibiting them. Lenalidomide, an immunomodulatory drug, has emerged as a cornerstone in the design of these heterobifunctional molecules. By binding to the E3 ubiquitin ligase Cereblon (CRBN), Lenalidomide acts as a molecular glue, recruiting neosubstrates for ubiquitination and subsequent proteasomal degradation.[1][2] This mechanism has been successfully exploited in the development of PROTACs, where Lenalidomide serves as the E3 ligase-recruiting moiety, tethered via a linker to a ligand that binds a protein of interest (POI).
Initially, the therapeutic effects of Lenalidomide were linked to the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), as well as Casein Kinase 1α (CK1α).[1][3] However, the versatility of the Lenalidomide-CRBN system has paved the way for the development of PROTACs that can target a much broader range of proteins previously considered "undruggable."[4] This guide provides an in-depth technical overview of emerging and novel targets for Lenalidomide-based PROTACs, complete with quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Core Mechanism of Lenalidomide-Based PROTACs
Lenalidomide-based PROTACs operate by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the CRL4^CRBN^ E3 ubiquitin ligase complex.[5][6] This proximity induces the polyubiquitination of the target protein, marking it for recognition and degradation by the 26S proteasome.[7] The PROTAC is then released and can catalyze further rounds of degradation.
Novel Targets and Quantitative Degradation Data
The application of Lenalidomide-based PROTACs has expanded beyond its original neosubstrates to a diverse array of proteins implicated in various diseases, particularly cancer. The following sections detail some of the most promising novel targets.
Bromodomain and Extra-Terminal (BET) Proteins
BET proteins, including BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in transcriptional regulation. Their dysregulation is implicated in numerous cancers.[8][9] PROTACs targeting BET proteins have shown significant anti-proliferative effects.[10]
| PROTAC Name | Target(s) | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | BRD4 | 460 | >90 | MV4-11 |
| ARV-771 | BRD2/3/4 | <1 | >95 | 22Rv1 |
| QCA570 | BRD2/4 | 1.8 (BRD4) | >90 | RS4;11 |
Table 1: Quantitative Degradation Data for BET-Targeting PROTACs
Bruton's Tyrosine Kinase (BTK)
BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[11] It is a validated target in B-cell malignancies. Lenalidomide-based PROTACs have been developed to degrade both wild-type and mutant forms of BTK, offering a strategy to overcome acquired resistance to BTK inhibitors.[12][13]
| PROTAC Name | Target(s) | DC50 (nM) | Dmax (%) | Cell Line |
| MT-802 | BTK (WT & C481S) | 14.6 (WT), 14.9 (C481S) | >99 | NAMALWA, XLA cells |
| P13I | BTK | ~10 | >90 | MOLM-14 |
| SJF620 | BTK | ~5 | >95 | NAMALWA |
Table 2: Quantitative Degradation Data for BTK-Targeting PROTACs
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase whose mutations and overexpression are hallmarks of various cancers, including non-small cell lung cancer. PROTACs that induce the degradation of EGFR, including clinically relevant mutants, are being actively investigated.
| PROTAC Name | Target(s) | DC50 (nM) | Dmax (%) | Cell Line |
| MS154 | EGFR (mutant) | ~100 | ~80 | PC9 |
| SIAIS125 | EGFR (L858R+T790M) | 30-50 | >90 | H1975 |
| Compound (WO2022228556) | EGFR (L858R/T790M/C797S) | 1.82 | 91.76 | Ba/F3 |
Table 3: Quantitative Degradation Data for EGFR-Targeting PROTACs
References
- 1. researchgate.net [researchgate.net]
- 2. Bromodomain-Containing Protein 9 Regulates Signaling Pathways and Reprograms the Epigenome in Immortalized Human Uterine Fibroid Cells | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Lenalidomide-Acetylene-C3-MsO for PROTAC Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and application of Lenalidomide-acetylene-C3-MsO, a key building block for the construction of Proteolysis Targeting Chimera (PROTAC) libraries. PROTACs are a revolutionary class of therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. Lenalidomide (B1683929) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, making its derivatives essential tools in the development of novel PROTAC-based therapies.[1][2]
This document details the synthetic route to obtain alkyne-functionalized lenalidomide, its subsequent use in PROTAC library synthesis via "click chemistry," and the biological evaluation of the resulting protein degraders.
Synthesis of Alkyne-Functionalized Lenalidomide
The synthesis of a lenalidomide derivative featuring a terminal alkyne is a crucial first step. While the direct synthesis of "this compound" is not explicitly detailed in the available literature, a robust and widely applicable method involves a Sonogashira cross-coupling reaction. This reaction couples a terminal alkyne with an aryl halide, in this case, a halogenated lenalidomide precursor.
A plausible synthetic approach starts with a bromo-lenalidomide derivative, which can be synthesized from commercially available starting materials. The subsequent Sonogashira coupling installs the desired alkyne linker.
Experimental Protocol: Sonogashira Coupling for Alkyne-Functionalized Lenalidomide
This protocol is a representative procedure based on established Sonogashira coupling methodologies.
Materials:
-
4-Bromo-lenalidomide (or other suitable halogenated lenalidomide precursor) (1.0 eq)
-
Terminal alkyne with a C3 linker (e.g., 4-pentyn-1-ol) (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylethylamine, 3.0 eq)
-
Anhydrous and deoxygenated solvent (e.g., Tetrahydrofuran or Dimethylformamide)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-lenalidomide, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, deoxygenated solvent, followed by the amine base.
-
To the stirring mixture, add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired alkyne-functionalized lenalidomide.
The subsequent conversion of the terminal hydroxyl group (from 4-pentyn-1-ol) to a mesylate (MsO) group would involve reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
Data Presentation: Synthesis Yields
The following table presents representative yields for the Sonogashira coupling step, based on literature for similar transformations. Actual yields for "this compound" may vary.
| Reaction Step | Starting Material | Product | Representative Yield (%) |
| Sonogashira Coupling | 4-Bromo-lenalidomide | Alkyne-functionalized Lenalidomide | 60-85% |
PROTAC Library Synthesis via Click Chemistry
With the alkyne-functionalized lenalidomide in hand, the next stage is the construction of a PROTAC library. This is most efficiently achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3][4][5][6] This reaction joins the alkyne-functionalized lenalidomide with an azide-modified ligand for the protein of interest (POI). The modular nature of this reaction allows for the rapid synthesis of a diverse library of PROTACs with varying linkers and POI ligands.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction to synthesize a PROTAC.
Materials:
-
This compound (or other alkyne-functionalized lenalidomide) (1.0 eq)
-
Azide-functionalized POI ligand (1.0 eq)
-
Copper(II) sulfate (CuSO₄, 10 mol%)
-
Sodium ascorbate (B8700270) (30 mol%)
-
Solvent system (e.g., t-butanol/water or DMSO/water)
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized lenalidomide and the azide-functionalized POI ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
To the reaction mixture, add the copper(II) sulfate solution, followed by the sodium ascorbate solution.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by LC-MS.
-
Upon completion, the reaction mixture can be directly purified by preparative HPLC to isolate the desired PROTAC molecule.
Visualization of Key Processes
PROTAC Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of a lenalidomide-based PROTAC library.
Caption: Workflow for Lenalidomide-based PROTAC Synthesis and Evaluation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of a target protein. The diagram below illustrates the catalytic cycle of a lenalidomide-based PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-studied target in oncology.
Caption: PROTAC-mediated degradation of BRD4 via the Ubiquitin-Proteasome System.
Biological Evaluation and Quantitative Data
The efficacy of newly synthesized PROTACs is primarily assessed by their ability to induce the degradation of the target protein. This is quantified by the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of protein degradation achieved).
Data Presentation: BRD4 Degradation by Lenalidomide-Based PROTACs
The following table summarizes the degradation performance of several representative BRD4-targeting PROTACs that utilize a lenalidomide-based CRBN ligand.
| PROTAC | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ (%) |
| QCA570 | BRD4 | Bladder Cancer Cells | ~1 nM | >90% |
| Representative PROTAC 1 | BRD4 | Burkitt's Lymphoma Cells | <1 nM | >90% |
| Representative PROTAC 2 | BRD4 | Acute Myeloid Leukemia Cells | ~100 nM | >90% |
| Representative PROTAC 3 | BRD4 | Leukemia Cells | 51 pM | >90% |
Note: The specific structures of the linkers and BRD4 ligands in the representative PROTACs vary.
Experimental Protocol: Western Blotting for Protein Degradation
Materials:
-
Cultured cells expressing the target protein (e.g., a cancer cell line)
-
PROTAC of interest
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a DMSO control) for a specified period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
This comprehensive guide provides the foundational knowledge and experimental framework for the synthesis and application of this compound in the rapidly advancing field of targeted protein degradation. The modularity and efficiency of the described synthetic routes empower researchers to generate diverse PROTAC libraries for the discovery of novel therapeutics.
References
- 1. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
Early-Stage Discovery with Lenalidomide PROTAC Building Blocks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and degrade disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Lenalidomide (B1683929), an immunomodulatory drug, is a widely utilized E3 ligase ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] This technical guide provides an in-depth overview of the core principles and methodologies for the early-stage discovery of lenalidomide-based PROTACs, focusing on their building blocks, synthesis, and characterization.
The CRL4-CRBN E3 Ubiquitin Ligase Pathway
Lenalidomide-based PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The key E3 ubiquitin ligase complex recruited by lenalidomide is the Cullin 4A-RING Box 1-DDB1-Cereblon (CRL4-CRBN) complex.[4][5] The process begins with the PROTAC molecule simultaneously binding to the target protein (POI) and the CRBN substrate receptor of the CRL4-CRBN complex, forming a ternary complex.[6] This proximity induces the E3 ligase to transfer ubiquitin from an E2 ubiquitin-conjugating enzyme to a lysine (B10760008) residue on the surface of the POI.[3][7] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another degradation cycle.[1]
Lenalidomide PROTAC Building Blocks and Synthesis Strategies
The modular nature of PROTACs allows for systematic optimization through the modification of its three components: the POI binder, the E3 ligase ligand (lenalidomide), and the linker.
Lenalidomide as the E3 Ligase Ligand
Lenalidomide binds to CRBN with a dissociation constant (Kd) in the micromolar range.[8] Modifications to the lenalidomide scaffold can be made to attach a linker, typically at the 4-amino or 5-position of the isoindolinone ring system. It is crucial that these modifications do not significantly disrupt the binding to CRBN.
Linker Chemistry
The linker plays a critical role in PROTAC efficacy, influencing the stability of the ternary complex and the overall physicochemical properties of the molecule. Common linker types include polyethylene (B3416737) glycol (PEG) chains of varying lengths and alkyl chains.[9] The attachment of the linker to lenalidomide can be achieved through several chemical reactions:
-
Alkylation: The 4-amino group of lenalidomide can be alkylated with a linker containing a halide leaving group (e.g., bromo-PEG-linker).[8]
-
Amide Bond Formation: A linker with a carboxylic acid can be coupled to the 4-amino group of lenalidomide using standard peptide coupling reagents.[10]
-
Click Chemistry: For a highly efficient and modular approach, lenalidomide can be functionalized with an azide (B81097) or alkyne, allowing for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a linker containing the complementary functional group.[6][11][12]
POI Binder
The choice of the POI binder is determined by the target protein. It can be a known inhibitor or a ligand that binds to the target with sufficient affinity. The POI binder must also be amenable to chemical modification for linker attachment without losing its binding capability.
Quantitative Data on Lenalidomide-Based PROTACs
The efficacy of a PROTAC is typically characterized by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[13] The binding affinity of the PROTAC components to their respective proteins is measured by the dissociation constant (Kd).
| PROTAC Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to CRBN (µM) |
| ARV-771 | BRD2/3/4 | Lenalidomide Analog | 22Rv1 | <1 | >90 | Not explicitly for ARV-771's ligand |
| MT-802 | BTK (wild-type) | Lenalidomide | NAMALWA | 14.6 | >99 | 1.258 |
| MT-802 | BTK (C481S mutant) | Lenalidomide | XLA cells | 14.9 | >99 | 1.258 |
| SD-36 | STAT3 | Lenalidomide Analog | MOLM-16 | ~25 | >90 | Not explicitly for SD-36's ligand |
| Compound 21 | BRD4 | Lenalidomide | THP-1 | ~100 | Not specified | Not specified |
| CDK9 Degrader 29 | CDK9 | Lenalidomide Analog | MDA-MB-231 | 3.94 | 96 | Not specified |
| Lenalidomide | - | - | - | - | - | 0.64 - 2.0 [8][14] |
Table 1: Quantitative Data for Selected Lenalidomide-Based PROTACs. Data is compiled from various sources.[15][16][17][18][19][20]
Experimental Protocols
Synthesis of a Lenalidomide-PEG-Amine Linker (Illustrative Protocol)
This protocol describes a general approach for synthesizing a lenalidomide derivative ready for conjugation to a POI binder.
Step 1: Alkylation of Lenalidomide with a Bromo-PEG-Boc Linker
-
To a solution of lenalidomide in a suitable aprotic polar solvent (e.g., N,N-dimethylformamide - DMF), add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Add a bromo-PEG-Boc linker (a PEG linker with a terminal bromine and a Boc-protected amine) to the reaction mixture.
-
Heat the reaction at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and purify the product by column chromatography to obtain the Boc-protected lenalidomide-PEG-amine conjugate.
Step 2: Deprotection of the Boc Group
-
Dissolve the Boc-protected conjugate in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) and stir the reaction at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the solvent and TFA under reduced pressure to yield the lenalidomide-PEG-amine linker as a TFA salt. This product can then be used for coupling to a POI binder with an activated carboxylic acid.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein.
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
HiBiT Protein Degradation Assay
This is a sensitive, real-time, bioluminescent assay to measure protein degradation in live cells.
-
Cell Line Generation: Engineer a cell line to endogenously express the POI fused with a small (11 amino acid) HiBiT tag using CRISPR/Cas9.
-
Cell Plating and Treatment: Plate the HiBiT-tagged cells and treat with a serial dilution of the PROTAC.
-
Lysis and Detection: At the desired time points, add a lytic detection reagent containing the LgBiT protein, which complements the HiBiT tag to form a functional NanoLuc luciferase.
-
Luminescence Measurement: Measure the luminescence signal, which is directly proportional to the amount of HiBiT-tagged POI remaining in the cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of protein degradation and calculate DC50 and Dmax values.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
This assay is used to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.
-
Reagents: Use purified recombinant POI and CRBN-DDB1 complex, each labeled with a FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2) fluorophore, respectively, typically via affinity tags (e.g., His-tag, GST-tag).
-
Assay Setup: In a microplate, combine the labeled POI, labeled CRBN-DDB1, and a serial dilution of the PROTAC in an appropriate assay buffer.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, where the signal increases with PROTAC concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).
Conclusion
The use of lenalidomide as a building block for PROTACs has proven to be a highly successful strategy in the field of targeted protein degradation. This technical guide has provided a comprehensive overview of the essential components and methodologies for the early-stage discovery of these promising therapeutic agents. By understanding the underlying biology of the CRL4-CRBN E3 ligase, employing robust synthetic strategies, and utilizing quantitative cellular and biochemical assays, researchers can effectively design and optimize novel lenalidomide-based PROTACs for a wide range of therapeutic targets. The continued exploration of different linkers, POI binders, and modifications to the lenalidomide scaffold will undoubtedly lead to the development of next-generation degraders with improved potency, selectivity, and clinical utility.
References
- 1. Discovery of selective CDK9 degraders with enhancing antiproliferative activity through PROTAC conversion [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lenalidomide, 191732-72-6 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. SD-36 | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. C5 Lenalidomide-C6-PEG1-C3-PEG1-Butyl NH2 hydrochloride ≥95% [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lifesensors.com [lifesensors.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. SD-36|CAS 2429877-44-9|DC Chemicals [dcchemicals.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Lenalidomide-Acetylene-C3-MsO PROTACs
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the synthesis of a key intermediate for Proteolysis Targeting Chimeras (PROTACs): Lenalidomide-acetylene-C3-MsO. This intermediate incorporates the widely used Cereblon (CRBN) E3 ligase ligand, lenalidomide (B1683929), functionalized with a three-carbon acetylene (B1199291) linker terminating in a mesylate group. The terminal mesylate serves as a reactive handle for subsequent conjugation to a warhead that binds to a protein of interest, facilitating the rapid assembly of novel PROTAC molecules.
The synthesis is designed as a straightforward, three-step process commencing with commercially available starting materials. The protocol outlines the preparation of the C3-alkyne linker, its subsequent mesylation, and finally, its attachment to the lenalidomide scaffold via N-alkylation of the 4-amino group. This method is amenable to scale-up and can be adapted for the synthesis of a variety of linker-modified immunomodulatory drugs (IMiDs).
The final product, this compound, is a versatile building block for PROTAC library synthesis. The acetylene moiety within the linker provides a degree of rigidity, which can be advantageous in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
Signaling Pathway and Mechanism of Action
Lenalidomide functions as a molecular glue, recruiting specific substrate proteins to the CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. In the context of a PROTAC, the lenalidomide moiety serves as the E3 ligase ligand. The PROTAC molecule simultaneously binds to both the target protein (via the warhead) and CRBN (via the lenalidomide moiety), inducing the formation of a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation.
Mechanism of action for a PROTAC molecule.
Experimental Protocols
Step 1: Synthesis of 3-(Prop-2-yn-1-yloxy)propan-1-ol (B3060630)
This step describes the synthesis of the C3-acetylene linker with a terminal hydroxyl group.
Materials:
-
Propargyl alcohol
-
Acrolein
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of propargyl alcohol (1.0 eq) in a suitable solvent, add acrolein (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Cool the reaction mixture to 0 °C and add methanol.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction for 2 hours at room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 3-(prop-2-yn-1-yloxy)propan-1-ol.
Step 2: Synthesis of 3-(Prop-2-yn-1-yloxy)propyl methanesulfonate (B1217627)
This step involves the mesylation of the terminal hydroxyl group of the linker.
Materials:
-
3-(Prop-2-yn-1-yloxy)propan-1-ol
-
Triethylamine (B128534) (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(prop-2-yn-1-yloxy)propan-1-ol (1.0 eq) in dichloromethane at 0 °C.
-
Add triethylamine (1.5 eq) to the solution.
-
Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(prop-2-yn-1-yloxy)propyl methanesulfonate. This product is often used in the next step without further purification.
Step 3: Synthesis of this compound
This final step couples the mesylated linker to the lenalidomide core.
Materials:
-
Lenalidomide
-
3-(Prop-2-yn-1-yloxy)propyl methanesulfonate
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
To a solution of lenalidomide (1.0 eq) in DMF, add DIPEA (3.0 eq).
-
Add a solution of 3-(prop-2-yn-1-yloxy)propyl methanesulfonate (1.5 eq) in DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water and diethyl ether.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final product, this compound.
Synthetic Workflow
Synthetic workflow for this compound.
Data Presentation
| Compound | Step | Reactants | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 3-(Prop-2-yn-1-yloxy)propan-1-ol | 1 | Propargyl alcohol, Acrolein | NaBH₄ | MeOH, DCM | 60-75 | >95 (by NMR) |
| 3-(Prop-2-yn-1-yloxy)propyl methanesulfonate | 2 | 3-(Prop-2-yn-1-yloxy)propan-1-ol | TEA, MsCl | DCM | >90 (crude) | Used directly |
| This compound | 3 | Lenalidomide, Linker-MsO | DIPEA | DMF | 40-55 | >98 (by HPLC) |
Note: Yields and purity are representative and may vary depending on reaction scale and purification methods.
Characterization
The final product and intermediates should be characterized by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
This comprehensive guide provides a robust starting point for the synthesis of this compound PROTAC intermediates. Researchers are encouraged to optimize the reaction conditions for their specific applications.
Application Notes and Protocols: Click Chemistry with Lenalidomide-Alkyne Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of lenalidomide-alkyne linkers in click chemistry applications. This powerful and versatile conjugation strategy has become a cornerstone in the development of novel therapeutics, particularly in the field of targeted protein degradation.
Introduction to Lenalidomide (B1683929) and Click Chemistry
Lenalidomide is an immunomodulatory drug that functions as a "molecular glue" by binding to the E3 ubiquitin ligase cereblon (CRBN).[1] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors IKZF1 and IKZF3.[1][2] This mechanism is central to its therapeutic effects in hematological malignancies.[1]
Click chemistry, a class of rapid, efficient, and bioorthogonal reactions, provides a robust method for covalently linking molecules.[3][4] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[5][6] The high specificity and reliability of click chemistry make it an ideal tool for conjugating lenalidomide to various molecules of interest, such as ligands for target proteins, fluorescent dyes, or affinity tags.[3][7]
The primary application of conjugating molecules to lenalidomide is the creation of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and degradation. By attaching a target-specific ligand to lenalidomide via a linker, researchers can hijack the CRBN E3 ligase to degrade virtually any protein of interest.[1][8][9]
Key Applications of Lenalidomide-Alkyne Click Chemistry
-
Synthesis of PROTACs: The most significant application is the construction of lenalidomide-based PROTACs for targeted protein degradation.[1][8]
-
Development of Chemical Probes: Attachment of fluorescent dyes or biotin (B1667282) to lenalidomide allows for the study of its cellular uptake, localization, and binding partners.
-
Creation of Novel Drug Conjugates: Linking lenalidomide to other pharmacophores can lead to synergistic therapeutic effects.[10]
Data Presentation: Synthesis of Lenalidomide-Based Conjugates
The following table summarizes representative data for the synthesis of lenalidomide-based conjugates using click chemistry and other conjugation methods.
| Entry | Lenalidomide Derivative | Conjugation Partner | Reaction Type | Solvent | Yield (%) | Reference |
| 1 | Lenalidomide-NH-Boc | JQ1-acid | Amide coupling | DMF | 54 (3 steps) | [11] |
| 2 | 4-Fluoropomalidomide | JQ1-diamine | SNAr | DMSO | 67 (one-pot) | [11] |
| 3 | Lenalidomide-alkyne | Azide-containing molecule | CuAAC | DMSO/H₂O | Typically high | General Protocol |
| 4 | Lenalidomide-azide | Alkyne-containing molecule | CuAAC | DMSO/H₂O | Typically high | [12] |
Signaling Pathways and Experimental Workflows
Lenalidomide-Induced Protein Degradation Pathway
This diagram illustrates the mechanism by which lenalidomide recruits the neosubstrates IKZF1 and IKZF3 to the CRL4-CRBN E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome.
Caption: Lenalidomide-mediated protein degradation pathway.
PROTAC-Mediated Protein Degradation Workflow
This diagram shows the general mechanism of action for a lenalidomide-based PROTAC, which links a target protein to the CRBN E3 ligase for degradation.
Caption: PROTAC-induced targeted protein degradation.
Experimental Workflow for Lenalidomide-Alkyne Click Chemistry
This diagram outlines the key steps involved in a typical click chemistry reaction using a lenalidomide-alkyne linker.
Caption: Workflow for CuAAC with Lenalidomide-Alkyne.
Experimental Protocols
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the conjugation of a lenalidomide-alkyne linker to an azide-containing molecule.[5][6][13]
Materials:
-
Lenalidomide-alkyne derivative (e.g., Lenalidomide-C5-alkyne)[14]
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended for biological applications)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Reaction vial
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the lenalidomide-alkyne derivative in DMSO.
-
Prepare a 10 mM stock solution of the azide-containing molecule in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 300 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use.
-
(Optional) Prepare a 100 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microfuge tube, add the following in order:
-
50 µL of the lenalidomide-alkyne stock solution (0.5 µmol, 1.0 equivalent).
-
50 µL of the azide-containing molecule stock solution (0.5 µmol, 1.0 equivalent).
-
Adjust the volume with DMSO and water to achieve a final solvent ratio of approximately 1:1 to 4:1 (DMSO:water), ensuring all components remain in solution. The final reaction volume can be adjusted as needed, with a typical final reactant concentration of 1-10 mM.
-
-
-
Initiation of the Click Reaction:
-
(Optional) Add 10 µL of the 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution and vortex briefly.
-
Initiate the reaction by adding 10 µL of the 300 mM sodium ascorbate solution. Vortex the mixture thoroughly.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. For more challenging conjugations, the reaction time can be extended up to 24 hours. Protect the reaction from light if using fluorescently labeled molecules.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the triazole product.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified. For small molecule conjugates, a standard aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) can be performed. The combined organic layers are then dried, filtered, and concentrated.
-
Purification is typically achieved by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
-
The identity and purity of the final conjugate should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Synthesis of a Lenalidomide-based PROTAC via Click Chemistry
This protocol provides a more specific example for the synthesis of a PROTAC by conjugating a lenalidomide-azide derivative to an alkyne-functionalized ligand for a protein of interest (POI).[12]
Materials:
-
Lenalidomide 4'-alkyl-C3-azide[12]
-
Alkyne-functionalized POI ligand
-
Same reagents as in Protocol 1
Procedure:
-
Follow the steps outlined in Protocol 1, substituting the lenalidomide-alkyne with lenalidomide-azide and the azide-containing molecule with the alkyne-functionalized POI ligand.
-
The stoichiometry may need to be optimized, but a 1:1 to 1:1.2 ratio of the lenalidomide-azide to the POI ligand-alkyne is a good starting point.
-
Due to the potentially larger size and complexity of the POI ligand, reaction times may need to be extended, and purification by preparative HPLC is often necessary to obtain a highly pure PROTAC.
-
Thorough characterization by NMR and HRMS is crucial to confirm the structure of the final PROTAC molecule.
Conclusion
The combination of lenalidomide's E3 ligase recruiting capabilities and the efficiency of click chemistry provides a powerful platform for the development of novel chemical biology tools and therapeutics. The protocols and information provided herein serve as a guide for researchers to design and execute their own experiments involving lenalidomide-alkyne linkers, ultimately contributing to the advancement of targeted protein degradation and other areas of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metabion.com [metabion.com]
- 4. Click Chemistry - Introduction [genelink.com]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Design, synthesis, and anti-tumor activity of cyclic peptide–lenalidomide conjugated small molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. tenovapharma.com [tenovapharma.com]
Revolutionizing Drug Discovery: Experimental Design for Cellular Protein Degradation Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The targeted degradation of cellular proteins has emerged as a transformative therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." This approach utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest.[1][2] Two prominent classes of molecules driving this field are Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[3][4] This document provides detailed application notes and protocols for designing and executing experiments to evaluate the efficacy of these protein-degrading molecules.
Mechanisms of Targeted Protein Degradation
Targeted protein degradation technologies hijack the UPS to induce the degradation of a specific protein of interest (POI).[5] This is primarily achieved through the action of small molecules that bring a target protein into close proximity with an E3 ubiquitin ligase.[6]
PROTACs
PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a linker.[7][] One ligand binds to the POI, while the other recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[7] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[6][7]
Molecular Glues
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein that would not normally associate.[9][10] Unlike PROTACs, which act as a physical tether, molecular glues modify the surface of the E3 ligase, creating a new binding interface for the target protein.[3][5] This leads to the target's ubiquitination and degradation.[5]
Experimental Workflow for Assessing Protein Degradation
A typical workflow for evaluating a potential protein degrader involves a series of in vitro cellular assays to confirm target engagement, ternary complex formation, ubiquitination, and ultimately, protein degradation.[6][11]
Key Parameters for Quantifying Protein Degradation
The efficacy of a protein degrader is typically characterized by two key parameters:
-
DC50 : The concentration of the degrader that results in 50% degradation of the target protein.
-
Dmax : The maximum percentage of protein degradation achieved.
These values are determined by generating a dose-response curve from quantitative protein degradation data.[12]
| Parameter | Description | Importance |
| DC50 | Concentration for 50% degradation | Measures the potency of the degrader. |
| Dmax | Maximum achievable degradation | Indicates the efficacy of the degrader. |
| Degradation Rate | The speed at which the protein is degraded | Provides kinetic information about the degrader's action.[13] |
Experimental Protocols
This section provides detailed protocols for commonly used assays to measure cellular protein degradation.
Western Blot for Protein Degradation
Western blotting is a traditional and widely used method for quantifying changes in protein levels.[7][14]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of degrader concentrations and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[7]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading.[15]
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.[7]
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Detection and Analysis:
| Reagent/Parameter | Recommendation |
| Cell Seeding Density | Cell-type dependent, aim for 70-80% confluency at treatment |
| Degrader Concentrations | Logarithmic serial dilutions (e.g., 1 nM to 10 µM) |
| Treatment Time | 4-24 hours, optimize for each target |
| Lysis Buffer | RIPA buffer with protease/phosphatase inhibitors |
| Protein Loading | 20-40 µg per lane |
| Primary Antibody Dilution | As per manufacturer's recommendation |
| Secondary Antibody Dilution | As per manufacturer's recommendation |
In-Cell ELISA
In-Cell ELISA is a high-throughput method for measuring protein levels directly in cultured cells.[16][17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the degrader as described for the Western blot protocol.[16]
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 15 minutes.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[16]
-
-
Blocking: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Antibody Incubation:
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
| Reagent/Parameter | Recommendation |
| Cell Seeding Density (96-well) | 25,000 - 50,000 cells/well (cell-type dependent)[16] |
| Fixation | 4% Formaldehyde in PBS |
| Permeabilization | 0.1% Triton X-100 in PBS |
| Blocking Buffer | 5% BSA in PBS |
| Primary Antibody Dilution | As per manufacturer's recommendation for In-Cell ELISA[16] |
| Secondary Antibody Dilution | As per manufacturer's recommendation |
HiBiT Assay for Protein Degradation
The HiBiT assay is a sensitive, bioluminescent method for quantifying protein levels in real-time or in an endpoint format.[18][19] It utilizes an 11-amino-acid tag (HiBiT) that, when complemented with the LgBiT protein, forms a functional NanoLuc luciferase.[18][20]
Protocol:
-
Cell Line Generation: Generate a stable cell line with the HiBiT tag knocked into the endogenous locus of the gene encoding the target protein using CRISPR/Cas9.[18][21]
-
Cell Seeding and Treatment: Plate the HiBiT-tagged cells in a 96- or 384-well plate and treat with the degrader.
-
Lytic Endpoint Assay:
-
Add a lytic reagent containing the LgBiT protein and luciferase substrate.[19]
-
Incubate for 10 minutes at room temperature to lyse the cells and allow for complementation.
-
Measure the luminescence using a plate reader.
-
-
Live-Cell Kinetic Assay:
-
Data Analysis: Calculate the percentage of degradation relative to the vehicle control. For kinetic assays, determine the degradation rate.[18][22]
| Assay Format | Key Reagents | Measurement |
| Endpoint Lytic | HiBiT Lytic Detection System (LgBiT, substrate) | Luminescence at a single time point |
| Live-Cell Kinetic | LgBiT mRNA, Nano-Glo® Live Cell Substrate | Luminescence measured over time |
NanoBRET™ Assays for Target Engagement and Ternary Complex Formation
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can be used to measure target engagement and ternary complex formation in live cells.[23][24]
Target Engagement Protocol:
-
Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same site as the degrader.[24]
-
Treatment: Add the degrader compound, which will compete with the tracer for binding to the target protein.
-
BRET Measurement: Measure the BRET signal. A decrease in the BRET signal indicates displacement of the tracer and engagement of the degrader with the target.[24]
Ternary Complex Formation Protocol:
-
Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase and the E3 ligase fused to a HaloTag® that is labeled with a fluorescent ligand.[24][25]
-
Treatment: Add the degrader, which will induce the formation of a ternary complex.
-
BRET Measurement: Measure the BRET signal. An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, confirming ternary complex formation.[25][26]
| Assay Type | Donor | Acceptor | Signal Change with Degrader |
| Target Engagement | Target-NanoLuc® | Fluorescent Tracer | Decrease |
| Ternary Complex Formation | Target-NanoLuc® | E3 Ligase-HaloTag®-Fluorophore | Increase |
Assay Selection Guide
Choosing the appropriate assay depends on the specific research question, available resources, and desired throughput.
By employing these detailed protocols and understanding the underlying principles of targeted protein degradation, researchers can effectively design experiments to discover and characterize novel protein-degrading therapeutics.
References
- 1. Ubiquitin/Proteasome Assay Kits | MBL Life Sience -GLOBAL- [mblbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Molecular Glues: A New Dawn After PROTAC | Biopharma PEG [biochempeg.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Molecular Glue - Revolutionizing Drug Discovery | Learn More Now [vipergen.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. Molecular glue - Wikipedia [en.wikipedia.org]
- 10. emolecules.com [emolecules.com]
- 11. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.sg]
- 14. hitthepass.com [hitthepass.com]
- 15. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 16. In-cell ELISA protocol | Abcam [abcam.com]
- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 19. HiBiT Protein Tagging Technology [promega.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. Target Degradation [promega.com]
- 22. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. NanoBRET™ Protein:Protein Interaction System Protocol [worldwide.promega.com]
- 24. selvita.com [selvita.com]
- 25. pl.promega.com [pl.promega.com]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring PROTAC-Induced Degradation by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than simply inhibiting their function.[1][2] These heterobifunctional molecules co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[3][4] A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase.[5] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6][7]
Western blotting is a cornerstone technique for quantifying the efficacy of PROTACs by measuring the reduction in the levels of the target protein.[5] This application note provides a detailed protocol for performing Western blot analysis to determine key parameters of PROTAC activity, such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
PROTAC Mechanism of Action: The Ubiquitin-Proteasome System
PROTACs function by hijacking the cell's endogenous ubiquitin-proteasome system. The process begins with the PROTAC molecule simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[8][9] This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. A polyubiquitin (B1169507) chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.[3][10] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[6]
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol details the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of a target protein.
Materials
-
Cell culture reagents
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[11]
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Precast SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes[12]
-
Blocking buffer (e.g., 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or α-tubulin)[13][14]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range might be from 0.1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).[5]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.[15]
2. Cell Lysis
-
After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.[5]
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well or dish.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[5]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.[5]
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[16]
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation for SDS-PAGE
-
To the normalized lysates, add 1/3 volume of 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[17]
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[12] Include a protein molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.[17]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the immunoblotting process for the loading control antibody.
7. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[17]
-
Capture the chemiluminescent signal using an imaging system.[5] Ensure the signal is not saturated to allow for accurate quantification.[13]
-
Quantify the band intensities using densitometry software.
-
Normalize the band intensity of the target protein to the band intensity of the corresponding loading control for each sample.[15]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Experimental Workflow
Data Presentation
Quantitative data from Western blot experiments should be summarized in a clear and structured format to facilitate comparison.
Table 1: Dose-Response of PROTAC-1 on Target Protein X Degradation
| PROTAC-1 Conc. (nM) | Normalized Target Protein X Level (arbitrary units) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.95 | 5 |
| 1 | 0.78 | 22 |
| 10 | 0.52 | 48 |
| 100 | 0.23 | 77 |
| 1000 | 0.15 | 85 |
| 10000 | 0.14 | 86 |
Table 2: Time-Course of Target Protein X Degradation with 100 nM PROTAC-1
| Treatment Time (hours) | Normalized Target Protein X Level (arbitrary units) | % Degradation vs. 0h |
| 0 | 1.00 | 0 |
| 2 | 0.85 | 15 |
| 4 | 0.65 | 35 |
| 8 | 0.40 | 60 |
| 16 | 0.25 | 75 |
| 24 | 0.23 | 77 |
From the dose-response data, a curve can be plotted to determine the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[5][15]
Troubleshooting and Optimization
-
High Background: Increase the number and duration of wash steps.[12] Optimize the concentration of the primary and secondary antibodies.[18] Consider trying a different blocking buffer.[12]
-
Weak or No Signal: Confirm protein expression in your cell line. Ensure efficient protein transfer. Optimize antibody concentrations. Use a more sensitive ECL substrate.
-
Inconsistent Loading: Ensure accurate protein quantification and careful loading of equal amounts of protein in each lane. Always normalize to a reliable loading control.[19]
-
Poor Degradation: Verify the expression of the recruited E3 ligase in the chosen cell line.[15] Optimize the treatment time and PROTAC concentration.[15] Ensure the PROTAC is soluble and stable in the cell culture medium.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. portlandpress.com [portlandpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. How To Optimize Your Western Blot | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 19. Recommended controls for western blot | Abcam [abcam.com]
Probing Molecular Interactions: Application Notes and Protocols for Ternary Complex Formation Assays
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the rapidly evolving landscape of drug discovery, particularly in the realm of targeted protein degradation and induced proximity, the ability to accurately characterize the formation of ternary complexes is paramount. Biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) have emerged as indispensable tools for researchers, scientists, and drug development professionals. These powerful techniques offer sensitive, high-throughput methods to study the interaction between a protein of interest, a ligand, and a third molecular partner, such as an E3 ligase in the context of Proteolysis Targeting Chimeras (PROTACs).
This document provides detailed application notes and experimental protocols for both TR-FRET and AlphaLISA assays, designed to guide researchers in the successful implementation and optimization of these assays for the characterization of ternary complex formation.
Introduction to Ternary Complex Formation
A ternary complex consists of three distinct molecules that bind to each other. In the context of modern drug discovery, a common example is the complex formed between a target protein, a PROTAC, and an E3 ubiquitin ligase.[1][] The formation and stability of this ternary complex are critical initiating steps for the subsequent ubiquitination and degradation of the target protein.[1][] Therefore, robust and reliable assays to quantify the formation of these complexes are essential for the development of effective targeted protein degraders.[][3]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Application Note: TR-FRET for Ternary Complex Analysis
TR-FRET is a powerful, homogeneous (no-wash) assay technology that combines the principles of Time-Resolved Fluorescence (TRF) with Fluorescence Resonance Energy Transfer (FRET).[4][5] This combination provides a highly sensitive and specific method for detecting molecular interactions with a low background signal.[4][6]
Principle: The assay relies on the transfer of energy from a long-lifetime donor fluorophore (typically a lanthanide, such as Europium or Terbium) to a suitable acceptor fluorophore when they are in close proximity (typically <10 nm).[6][7] In a ternary complex assay, one protein partner is labeled with the donor and the other with the acceptor. The formation of the ternary complex, bridged by a molecule like a PROTAC, brings the donor and acceptor into proximity, resulting in a FRET signal.[8][9] The time-resolved aspect of the measurement allows for the elimination of short-lived background fluorescence, thereby increasing the signal-to-noise ratio.[6][10]
Advantages of TR-FRET:
-
High Sensitivity and Low Background: The time-resolved measurement significantly reduces assay interference from compound fluorescence and light scatter.[6]
-
Homogeneous Format: The no-wash format simplifies the workflow, making it amenable to high-throughput screening (HTS).[4]
-
Quantitative Data: Provides robust and reproducible data for determining binding affinities and kinetics of ternary complex formation.[8]
Key Considerations:
-
Fluorophore Selection: Proper pairing of donor and acceptor fluorophores is crucial for optimal FRET efficiency.
-
Protein Labeling: Efficient and specific labeling of the interacting proteins is required. This can be achieved through direct chemical conjugation or the use of tagged proteins and corresponding labeled antibodies or binding partners.[6]
-
Assay Optimization: A stepwise approach to optimize reagent concentrations and incubation times is necessary to achieve a robust assay window.[8][11]
TR-FRET Experimental Protocol
This protocol provides a general framework for a TR-FRET assay to detect the formation of a ternary complex induced by a PROTAC.
Materials:
-
Tagged Protein of Interest (POI), e.g., GST-tagged
-
Tagged E3 Ligase, e.g., His-tagged
-
PROTAC of interest
-
TR-FRET Donor: e.g., Europium (Eu)-labeled anti-GST antibody
-
TR-FRET Acceptor: e.g., Allophycocyanin (APC)-labeled anti-His antibody
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
384-well low-volume white microplates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of the POI, E3 ligase, donor, and acceptor reagents at 2X final concentration in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the PROTAC serial dilutions to the appropriate wells of the 384-well plate.
-
Add 5 µL of a mixture containing the POI and E3 ligase to all wells.
-
Incubate at room temperature for 60 minutes to allow for ternary complex formation.
-
-
Detection:
-
Add 10 µL of a mixture containing the Eu-donor and APC-acceptor to all wells.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader using an excitation wavelength of ~320-340 nm and measuring emission at two wavelengths: ~615-620 nm (donor) and ~665 nm (acceptor).[12]
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped curve is often observed, where the signal initially increases with PROTAC concentration and then decreases at higher concentrations due to the "hook effect," where binary complexes predominate.[13][14]
Diagram of the TR-FRET Assay Principle
Caption: Principle of TR-FRET assay for ternary complex detection.
Diagram of the TR-FRET Experimental Workflow
Caption: General experimental workflow for a TR-FRET ternary complex assay.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Application Note: AlphaLISA for Ternary Complex Analysis
AlphaLISA is a bead-based, no-wash immunoassay technology that is highly suited for detecting biomolecular interactions.[15][16] It is known for its high sensitivity and wide dynamic range.[15]
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads.[16] The Donor beads contain a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen into a short-lived, highly reactive singlet oxygen.[15][17] If an Acceptor bead is in close proximity (within ~200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, resulting in light emission at a specific wavelength (e.g., 615 nm).[15][17] In a ternary complex assay, the interacting proteins are captured by antibodies or tags conjugated to the Donor and Acceptor beads. The formation of the ternary complex brings the beads into proximity, leading to a detectable signal.[13]
Advantages of AlphaLISA:
-
High Sensitivity: The signal amplification cascade allows for the detection of low-affinity interactions and low-abundance molecules.[18]
-
Large Proximity Range: The ~200 nm proximity requirement provides flexibility in assay design, accommodating larger protein complexes.[16]
-
Homogeneous Format: The no-wash protocol is simple and amenable to HTS.[18]
-
Robustness: Less susceptible to interference from colored compounds in the sample matrix compared to some fluorescence-based assays.
Key Considerations:
-
Bead Selection: A variety of "toolbox" reagents with different capture functionalities (e.g., anti-tag antibodies, streptavidin) are available, allowing for flexible assay design.[13][19]
-
Reagent Concentration: Titration of bead and protein concentrations is critical to optimize the signal-to-background ratio and to characterize the hook effect.[13][20]
-
Buffer Composition: The choice of assay buffer can significantly impact assay performance.[19]
AlphaLISA Experimental Protocol
This protocol outlines a general procedure for an AlphaLISA assay to measure PROTAC-induced ternary complex formation.
Materials:
-
Tagged Protein of Interest (POI), e.g., GST-tagged
-
Tagged E3 Ligase, e.g., FLAG-tagged
-
PROTAC of interest
-
AlphaLISA Donor Beads: e.g., Streptavidin-coated
-
AlphaLISA Acceptor Beads: e.g., Anti-FLAG coated
-
Biotinylated anti-GST antibody
-
AlphaLISA Assay Buffer
-
384-well white microplates (e.g., AlphaPlate)
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in AlphaLISA assay buffer. Prepare working solutions of the POI, E3 ligase, and biotinylated anti-GST antibody at appropriate concentrations in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the PROTAC serial dilutions to the wells of the 384-well plate.
-
Add 5 µL of a mixture containing the POI and E3 ligase to all wells.
-
Add 5 µL of the biotinylated anti-GST antibody to all wells.
-
Incubate at room temperature for 90 minutes to allow for complex formation.[13]
-
-
Bead Addition:
-
Add 10 µL of AlphaLISA Acceptor beads to all wells.
-
Add 10 µL of AlphaLISA Donor beads to all wells.
-
Incubate the plate in the dark at room temperature for 90 minutes.[13]
-
-
Data Acquisition: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal (counts) against the PROTAC concentration. Similar to TR-FRET, a bell-shaped curve is typically observed, and the peak of the curve represents the optimal concentration for ternary complex formation.[13]
Diagram of the AlphaLISA Assay Principle
Caption: Principle of the AlphaLISA assay for ternary complex detection.
Diagram of the AlphaLISA Experimental Workflow
Caption: General experimental workflow for an AlphaLISA ternary complex assay.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from TR-FRET and AlphaLISA assays for ternary complex formation, exemplified by the interaction between BRD4, a PROTAC (dBET6), and the E3 ligase CRBN.
| Parameter | TR-FRET (Example Data) | AlphaLISA (Example Data) | Reference |
| PROTAC EC50 (nM) | 4.1 (for PROTAC BET Degrader-1) | ~20-50 (estimated from hook point) | [8],[13] |
| Hook Point (nM) | ~100 - 400 | ~100 (for dBET6) | [8],[13][19] |
| Signal-to-Background (S/B) Ratio | > 3 | 4.3 - 6.3 | [8],[13] |
| Assay Window (Z'-factor) | Typically > 0.5 | Typically > 0.5 | General expectation for robust HTS assays |
| Optimal Protein Concentration (nM) | 1-10 | 1 (BRD4), 1 (CRBN Complex) | [8],[13] |
Note: The values presented are illustrative and can vary significantly depending on the specific proteins, PROTAC, and assay conditions.
Conclusion
TR-FRET and AlphaLISA are powerful and versatile biophysical assays that provide critical insights into the formation of ternary complexes. Their homogeneous formats and high sensitivity make them ideal for both basic research and high-throughput screening in drug discovery. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to effectively implement these technologies for the characterization of ternary complex formation, ultimately accelerating the development of novel therapeutics based on induced proximity.
References
- 1. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 4. poly-dtech.com [poly-dtech.com]
- 5. columbiabiosciences.com [columbiabiosciences.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Figure 4: [Principles of TR-FRET. A: Schematic...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. en.ice-biosci.com [en.ice-biosci.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. revvity.com [revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. revvity.com [revvity.com]
- 19. SLAS2024 [slas2024.eventscribe.net]
- 20. benchchem.com [benchchem.com]
Application Note: LC-MS/MS Methods for Quantifying PROTAC Stability and Metabolism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific target proteins through the cell's own ubiquitin-proteasome system.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs can eliminate the entire protein, offering potential advantages in overcoming drug resistance and targeting previously "undruggable" proteins.[1] The successful development of PROTACs as therapeutic agents relies heavily on a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties.[2]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technology for the bioanalysis of PROTACs. It provides the sensitivity and selectivity required for their quantification at low concentrations in complex biological matrices and for the identification of their metabolites.[3] This application note provides detailed protocols and methodologies for the quantitative analysis of PROTAC stability and metabolism using LC-MS/MS.
PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules, typically with molecular weights between 700 and 1000 Da, consisting of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][4] This tripartite binding brings the POI and E3 ligase into close proximity, facilitating the ubiquitination of the POI, which is then recognized and degraded by the proteasome.[2]
Caption: General mechanism of action for a PROTAC molecule.
Section 1: Quantitative Analysis of PROTACs in Biological Matrices
Accurate quantification of PROTACs in biological fluids like plasma is crucial for pharmacokinetic (PK) studies.[2] Given the high potency of many PROTACs, sensitive bioanalytical methods capable of detecting concentrations in the low pg/mL to ng/mL range are often required.[3]
Experimental Workflow for PROTAC Quantification
The general workflow involves sample collection, preparation to remove interfering substances, chromatographic separation, and detection by mass spectrometry.
Caption: Experimental workflow for PROTAC quantification in plasma.
Protocol 1.1: Sample Preparation from Rat Plasma (Protein Precipitation)
This protocol is a common and effective method for extracting PROTACs from plasma samples.[2][3][5]
-
Spike Plasma: Aliquot 100 µL of rat plasma into a microcentrifuge tube. For calibration curves and quality control (QC) samples, spike with known concentrations of the PROTAC standard solution.
-
Add Internal Standard (IS): Add the internal standard to all samples, calibrators, and QCs.
-
Precipitate Proteins: Add 600 µL of a cold 1:1 (v/v) acetonitrile/methanol solution to the plasma sample.[3]
-
Vortex: Vortex the mixture for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10-15 minutes at room temperature to pellet the precipitated proteins.[3]
-
Transfer Supernatant: Carefully transfer the supernatant to a new tube.
-
Dry Down: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 200 µL of a suitable solvent, often a mixture similar to the initial mobile phase conditions (e.g., 1:1 v/v, methanol/acetonitrile).[3]
-
Analyze: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Protocol 1.2: General LC-MS/MS Analysis
The following are typical starting conditions for the analysis of PROTACs. Method optimization is required for each specific molecule.
-
LC System: UPLC/UHPLC system for rapid and high-resolution separation.[1][2]
-
Column: A reversed-phase C18 column is commonly used (e.g., Phenomenex Kinetex XB-C18, 2.1 x 50 mm, 1.7 µm).[3]
-
Gradient: A gradient from low to high organic content (e.g., 5% to 95% Mobile Phase B) over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.[3]
-
MS System: Tandem quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typical for most PROTACs.[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.[5]
Data Presentation: LC-MS/MS Quantitative Performance
The following table summarizes the performance of published LC-MS/MS methods for various PROTACs.
| PROTAC | Matrix | LLOQ | Linearity Range (ng/mL) | Correlation (r²) | Reference |
| TL 13-112 | Rat Plasma | 10 pg/mL | 0.01 - 15 | >0.99 | [3] |
| PROTACs-3-gefitinib | Rat Plasma | 20 pg/mL | 0.02 - 1000 | >0.998 | [2] |
| PROTACs-3-gefitinib | Rat Urine | 1 ng/mL | 1 - 1000 | >0.998 | [1] |
| ARV-110 | Rat/Mouse Plasma | 2 ng/mL | 2 - 3000 | >0.99 | [5] |
| ARV-110 / ARV-471 | Rat Plasma | 0.5 ng/mL | N/A | >0.99 | [6] |
Section 2: In Vitro Stability Assays
Assessing the stability of a PROTAC is critical. Instability can affect in vivo exposure and therapeutic efficacy. In vitro assays are used to evaluate both chemical stability and metabolic stability.
Protocol 2.1: Metabolic Stability in Human Liver Microsomes (HLM)
This assay predicts the rate of phase I metabolism.
-
Prepare HLM Suspension: Thaw cryopreserved Human Liver Microsomes (HLM) and suspend them in a phosphate (B84403) buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.
-
Prepare PROTAC Solution: Prepare a stock solution of the PROTAC in a suitable organic solvent (e.g., DMSO) and dilute it in the incubation buffer.
-
Initiate Reaction: Pre-warm the HLM suspension and PROTAC solution to 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Aliquot the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Process and Analyze: Centrifuge the samples to pellet the protein, transfer the supernatant, and analyze the remaining concentration of the PROTAC using the LC-MS/MS method described in Section 1.
-
Calculate Stability: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percent remaining PROTAC against time.
Caption: Workflow for an in vitro metabolic stability assay.
Section 3: Metabolism and Metabolite Identification
Understanding how a PROTAC is metabolized is essential for identifying potentially active or toxic metabolites and understanding its clearance pathways.[7] PROTACs, being large and complex molecules, can undergo various biotransformations.[7]
Common Metabolic Pathways
The linker is often a site of metabolic vulnerability.[7] Common metabolic reactions include hydrolysis, oxidation, and dealkylation, which can cleave the PROTAC into its constituent E3 ligase binder and POI binder moieties. These smaller molecules can then undergo further phase I and phase II metabolism.[1][8]
Caption: Common metabolic pathways for PROTAC molecules.
Protocol 3.1: In Vivo Metabolite Identification
This protocol outlines the general steps for identifying metabolites from in vivo studies.
-
Dose Animal Model: Administer the PROTAC to an animal model (e.g., rat) via the intended clinical route.[1]
-
Collect Samples: Collect biological samples (plasma, urine, feces) over a time course.[7]
-
Sample Preparation: Process the samples to extract the parent PROTAC and its metabolites. This may involve protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE).
-
HRMS Analysis: Analyze the extracts using a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap system, coupled to a UPLC.[8] This allows for accurate mass measurement of precursor and fragment ions.
-
Data Processing: Utilize metabolite identification software to screen the data for potential biotransformations by searching for expected mass shifts from the parent molecule.[8]
-
Structural Elucidation: Characterize the structure of potential metabolites by interpreting their fragmentation patterns (MS/MS spectra) and comparing them to the parent compound.
Data Presentation: Common PROTAC Biotransformations
This table summarizes common metabolic modifications observed for PROTACs.[1][8][9]
| Biotransformation | Description | Mass Change (Da) |
| Phase I | ||
| Oxidation / Hydroxylation | Addition of an oxygen atom | +15.9949 |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom | Variable |
| Amide Hydrolysis | Cleavage of an amide bond in the linker | +18.0106 |
| Ester Hydrolysis | Cleavage of an ester bond in the linker | +18.0106 |
| Phase II | ||
| Glucuronidation | Conjugation with glucuronic acid | +176.0321 |
| Sulfation | Conjugation with a sulfate (B86663) group | +79.9568 |
Conclusion
LC-MS/MS is an indispensable tool in the development of PROTACs, enabling the sensitive quantification required for pharmacokinetic assessment and the detailed structural analysis needed for metabolite identification. The protocols and data presented in this application note provide a framework for researchers to establish robust and reliable bioanalytical methods. A thorough characterization of a PROTAC's stability and metabolic fate is a critical step toward advancing these promising new therapeutics from discovery to clinical application.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Development and validation of LC-MS/MS methods for the pharmacokinetic assessment of the PROTACs bavdeglutamide (ARV-110) and vepdegestrant (ARV-471) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. waters.com [waters.com]
Application Notes and Protocols for Assessing Cell Viability and Apoptosis in PROTAC-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins through the ubiquitin-proteasome system. Unlike traditional inhibitors that block a protein's function, PROTACs eliminate the protein entirely, offering the potential for a more profound and sustained biological response. A critical aspect of characterizing the efficacy of a PROTAC is to assess its impact on cell viability and its ability to induce apoptosis, or programmed cell death, in cancer cells.
These application notes provide detailed protocols for commonly used assays to evaluate cell viability and apoptosis in response to PROTAC treatment. The included methodologies for MTT, CellTiter-Glo®, Annexin V/Propidium Iodide (PI) staining, and Caspase-Glo® 3/7 assays are essential for determining the dose- and time-dependent effects of PROTACs.
Mechanism of Action: PROTAC-Induced Protein Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI. This polyubiquitinated protein is then recognized and degraded by the proteasome.
Section 1: Cell Viability Assays
Cell viability assays are fundamental for determining the cytotoxic effects of a PROTAC. These assays measure cellular metabolic activity, which is indicative of the number of viable cells.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form purple formazan (B1609692) crystals.
Materials:
-
96-well flat-bottom tissue culture plates
-
PROTAC of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells. The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.[3]
Materials:
-
Opaque-walled 96-well plates
-
PROTAC of interest
-
Complete cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium in an opaque-walled 96-well plate.[3]
-
Compound Treatment: Add the desired concentrations of the PROTAC to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the chosen duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[4]
-
Reagent Addition: Add 100 µL of CellTiter-Glo® reagent to each well.[3]
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[4]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.[5]
-
Data Analysis: Subtract the average background luminescence from all measurements. Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.[6]
Data Presentation: Cell Viability
Table 1: Dose-Dependent Effect of PROTAC-X on Cancer Cell Viability (72h Treatment)
| Cell Line | PROTAC-X Concentration (nM) | % Cell Viability (MTT Assay) | % Cell Viability (CellTiter-Glo®) |
| MDA-MB-231 | 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 92.1 ± 4.5 | 95.3 ± 3.9 | |
| 10 | 75.4 ± 3.8 | 78.1 ± 4.2 | |
| 100 | 51.2 ± 2.9 | 53.6 ± 3.1 | |
| 1000 | 22.7 ± 2.1 | 25.4 ± 2.5 | |
| OCI-AML3 | 0 (Vehicle) | 100 ± 6.1 | 100 ± 5.5 |
| 1 | 88.5 ± 5.3 | 90.1 ± 4.7 | |
| 10 | 65.2 ± 4.1 | 68.9 ± 3.8 | |
| 100 | 44.3 ± 3.2 | 47.8 ± 3.0 | |
| 1000 | 15.8 ± 1.9 | 18.2 ± 2.1 |
Table 2: IC₅₀ Values of PROTAC-X in Different Cancer Cell Lines (72h Treatment)
| Cell Line | IC₅₀ (nM) - MTT Assay | IC₅₀ (nM) - CellTiter-Glo® |
| MDA-MB-231 | 95.5 | 98.2 |
| OCI-AML3 | 78.3 | 81.5 |
| THP-1 | 85.1 | 88.9 |
Section 2: Apoptosis Assays
Apoptosis assays are crucial for confirming that the observed decrease in cell viability is due to programmed cell death.
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[8] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is compromised.
Materials:
-
PROTAC of interest
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of the PROTAC for the indicated time.
-
Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour.[3]
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.[3] The assay provides a luminogenic substrate that is cleaved by active caspases-3/7, generating a luminescent signal proportional to caspase activity.[9]
Materials:
-
Opaque-walled 96-well plates
-
PROTAC of interest
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the CellTiter-Glo® Assay protocol.
-
Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.[3]
-
Mixing: Mix the contents on an orbital shaker for 30 seconds.[3]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.[3]
-
Data Acquisition: Measure the luminescence using a luminometer.[10]
-
Data Analysis: Calculate the fold change in caspase activity relative to the vehicle-treated control.
Data Presentation: Apoptosis
Table 3: Time-Dependent Induction of Apoptosis by PROTAC-X (100 nM) in MDA-MB-231 Cells
| Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 12 | 15.8 ± 1.2 | 5.2 ± 0.7 | 21.0 ± 1.9 |
| 24 | 28.4 ± 2.1 | 10.7 ± 1.1 | 39.1 ± 3.2 |
| 48 | 20.1 ± 1.8 | 25.3 ± 2.4 | 45.4 ± 4.2 |
Table 4: Dose-Dependent Activation of Caspase-3/7 by PROTAC-X in MDA-MB-231 Cells (24h Treatment)
| PROTAC-X Concentration (nM) | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 1.3 ± 0.2 |
| 10 | 2.5 ± 0.3 |
| 100 | 5.8 ± 0.6 |
| 1000 | 8.2 ± 0.9 |
Section 3: PROTAC-Induced Apoptotic Signaling Pathway
Degradation of key survival proteins by PROTACs can trigger apoptosis through the intrinsic (mitochondrial) pathway. For instance, degradation of anti-apoptotic proteins like Bcl-2 or Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the release of cytochrome c and subsequent caspase activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-mediated CDK degradation differentially impacts cancer cell cycles due to heterogeneity in kinase dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bosterbio.com [bosterbio.com]
- 8. mdpi.com [mdpi.com]
- 9. promega.com [promega.com]
- 10. ulab360.com [ulab360.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Lenalidomide PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] Lenalidomide (B1683929), an immunomodulatory drug, and its analogs are frequently incorporated into PROTAC design as ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This directs the PROTAC to the CRL4CRBN E3 ligase complex, which then ubiquitinates the target protein, marking it for degradation by the proteasome.[4][5] This approach offers a powerful strategy to target proteins that have been traditionally considered "undruggable."[6]
These application notes provide a comprehensive guide to the in vivo efficacy testing of Lenalidomide PROTACs in animal models, offering detailed protocols and data presentation formats to facilitate robust preclinical evaluation.
Signaling Pathway and Mechanism of Action
Lenalidomide-based PROTACs are heterobifunctional molecules consisting of a ligand that binds to the protein of interest (POI), a ligand that recruits the CRBN E3 ligase (derived from lenalidomide), and a linker connecting the two. The primary mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and the CRL4CRBN E3 ligase complex. This proximity induces the ubiquitination of the POI, leading to its recognition and degradation by the 26S proteasome.[1][3]
Animal Models for In Vivo Efficacy
The selection of an appropriate animal model is critical for the successful preclinical evaluation of Lenalidomide PROTACs. Immunocompromised mouse strains are predominantly used for establishing xenograft models of human cancers.
Commonly Used Animal Models:
-
Immunocompromised Mice:
Tumor Models:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.
-
Patient-Derived Xenografts (PDX): Tumor fragments from human patients are implanted into immunocompromised mice, which may better recapitulate the heterogeneity of human tumors.[]
Quantitative Data Summary
Summarizing in vivo efficacy and pharmacodynamic data in a structured format is essential for clear interpretation and comparison between different treatment groups.
Table 1: Representative In Vivo Efficacy Data
| PROTAC Name | Animal Model | Tumor Model | Dosing Schedule & Route | Key Efficacy Outcome | Reference |
|---|---|---|---|---|---|
| ARV-110 | VCaP Xenograft Mouse Model | Prostate Cancer | 0.3, 1, or 3 mg/kg, oral, over 3 days | 70%, 87%, and 90% AR protein reduction, respectively | [11] |
| ARV-771 | 22Rv1 Xenograft | Castration-Resistant Prostate Cancer | 10-30 mg/kg, s.c., daily | Significant tumor growth inhibition | [12] |
| dBET1 | MV4;11 Xenograft | Acute Myeloid Leukemia | 50 mg/kg, i.p., daily | Significant tumor growth inhibition | [12] |
| TRD2 | MM.1R Xenograft | Lenalidomide-Resistant Multiple Myeloma | Not Specified | Inhibition of tumor growth (synergistic with cisplatin) |[13] |
Table 2: Representative In Vivo Pharmacodynamic Data
| PROTAC Name | Animal Model | Tissue | % Target Degradation | Time Point | Analytical Method | Reference |
|---|---|---|---|---|---|---|
| BRD4 PROTAC | Mouse Xenograft | Tumor | >90% | 2 hours post-dose | Western Blot / IHC | [1][7] |
| ARV-110 | VCaP Xenograft | Tumor | Up to 90% | After 3 days of dosing | Not Specified | [11] |
| KRAS G12D Degrader 1 | AsPC-1 Xenograft | Tumor | Reduced KRAS G12D levels | 22 days | Not Specified |[8] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general workflow for assessing the anti-tumor efficacy of a Lenalidomide PROTAC.
1. Animal Model and Cell Implantation:
-
Use 6-8 week old immunocompromised mice (e.g., NOD-SCID or NSG).[7]
-
Culture human cancer cells under sterile conditions.
-
Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 106 cells per 100 µL.[7]
-
Subcutaneously inject the cell suspension into the right flank of each mouse.[7]
2. Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow to a palpable size.
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length × Width²)/2.[1][9]
-
When the average tumor volume reaches 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).[7]
3. PROTAC Formulation and Administration:
-
Formulation: A common vehicle for PROTACs is 5% N,N-dimethylacetamide (DMA), 10% Solutol HS 15, and 85% PBS.[7] The PROTAC powder is dissolved in the vehicle to the desired concentration. Prepare fresh daily.[7]
-
Administration: Administer the PROTAC solution or vehicle control to the respective groups via intraperitoneal (i.p.) injection or oral gavage (p.o.) according to the study design (e.g., daily for 21 days).[7]
4. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice.
-
Excise tumors, weigh them, and collect blood and other tissues for pharmacokinetic/pharmacodynamic (PK/PD) analysis.[7]
5. Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean volume of treated tumors / Mean volume of control tumors)] x 100.[7]
Protocol 2: Pharmacodynamic Analysis of Target Protein Degradation by Western Blot
This protocol describes the analysis of target protein levels in tumor tissue samples.
1. Tissue Lysate Preparation:
-
Weigh a small piece of frozen tumor tissue (~50 mg) and place it in a lysis tube.
-
Add 500 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Homogenize the tissue using a mechanical homogenizer.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.[7]
2. Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration (e.g., 2 µg/µL) with lysis buffer and Laemmli sample buffer.[7]
-
Boil samples at 95°C for 5 minutes.
3. SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody.
-
Visualize the protein bands using an appropriate detection system.
-
Quantify band intensities to determine the percentage of target protein degradation relative to the vehicle-treated group.
Conclusion
The in vivo evaluation of Lenalidomide PROTACs requires a systematic approach, encompassing the selection of appropriate animal models, robust experimental design, and precise analytical methods. The protocols and data presentation formats provided in these application notes offer a framework for researchers to conduct comprehensive preclinical efficacy studies, ultimately facilitating the development of this promising class of therapeutics. Careful consideration of pharmacokinetics and pharmacodynamics is crucial for the successful translation of preclinical findings to clinical applications.[][14]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Preclinical data supporting entry of first PROTAC degrader into clinic | BioWorld [bioworld.com]
- 12. benchchem.com [benchchem.com]
- 13. Treatment of dexamethasone and lenalidomide-resistant multiple myeloma via RAD51 degradation using PROTAC and synergistic effects with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols for Downstream Analysis of PROTAC-Mediated Protein Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than merely inhibiting their function.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4][5] This elegant mechanism hijacks the cell's own ubiquitin-proteasome system (UPS) to tag the POI for degradation by the 26S proteasome.[3][6]
The catalytic nature of PROTACs allows for sustained protein knockdown at sub-stoichiometric concentrations, offering a powerful tool to target proteins previously considered "undruggable".[1][2] However, the successful development and characterization of a PROTAC require rigorous downstream analysis to confirm target degradation, assess specificity, and understand the subsequent biological consequences.
This document provides detailed protocols and application notes for the essential downstream analyses required to validate the efficacy and characterize the effects of PROTAC-mediated protein knockdown.
Core Downstream Analysis Techniques
A multi-pronged approach is necessary to fully characterize the effects of a PROTAC. The following sections detail the key experimental workflows for quantifying protein degradation and assessing its functional impact.
Verification of Target Protein Degradation by Western Blot
Western blotting is a fundamental technique to visually confirm and quantify the reduction in the levels of the target protein following PROTAC treatment.[6] It allows for the determination of key parameters such as DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum degradation achieved).[6]
Materials:
-
Cell culture reagents and the cell line of interest
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody for a loading control (e.g., GAPDH, α-tubulin, or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[7]
-
Allow cells to adhere overnight.[6]
-
Treat cells with a dose-response of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[7] Include a vehicle-only control (e.g., 0.1% DMSO).[6]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[6][7]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.[7]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[6][7]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[7]
-
Transfer the supernatant to a new, pre-chilled tube.[6]
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[6]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[6][8]
-
Wash the membrane three times with TBST for 5-10 minutes each.[7]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6][9]
-
Wash the membrane again as in the previous step.
-
Repeat the immunoblotting process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.[6]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Normalize the intensity of the target protein band to the corresponding loading control band.[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[6]
-
| PROTAC Conc. (nM) | Target Protein (Normalized Intensity) | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 100 | 0.15 | 85% |
| 1000 | 0.18 | 82% (Hook Effect) |
Assessment of mRNA Levels by Quantitative PCR (qPCR)
It is crucial to demonstrate that the observed protein knockdown is due to post-translational degradation and not a result of transcriptional repression.[10] Reverse Transcription Quantitative PCR (RT-qPCR) is used to measure the mRNA levels of the target gene.[10][11] In a successful PROTAC experiment, the target protein levels will decrease significantly, while the corresponding mRNA levels should remain largely unchanged.
Materials:
-
Cells treated with PROTAC as described in the Western Blot protocol
-
RNA isolation kit
-
Spectrophotometer (e.g., NanoDrop)
-
Reverse transcriptase enzyme and associated reagents (e.g., dNTPs, oligo(dT) or random primers)
-
qPCR primers specific for the target gene and a stable reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Isolation and Quantification:
-
cDNA Synthesis (Reverse Transcription):
-
In an RNase-free tube, set up the reverse transcription reaction by combining total RNA (e.g., 1 µg), primers (oligo(dT) or random hexamers), dNTPs, and reverse transcriptase.[10]
-
Incubate the reaction according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, and 85°C for 5 min).[10] The resulting cDNA will be the template for qPCR.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for either the target or reference gene, and the qPCR master mix.
-
Perform the qPCR using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[10]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes in all samples.
-
Calculate the change in target gene expression relative to the reference gene using the ΔΔCt method.
-
| PROTAC Conc. (nM) | Target Gene ΔCt (Target - Ref) | Fold Change in mRNA (2^-ΔΔCt) |
| 0 (Vehicle) | 5.2 | 1.00 |
| 10 | 5.3 | 0.93 |
| 100 | 5.1 | 1.07 |
| 1000 | 5.25 | 0.97 |
Global Proteome Analysis by Mass Spectrometry
Mass spectrometry (MS)-based proteomics provides an unbiased, global view of protein expression changes following PROTAC treatment.[4][12] This powerful technique is essential for assessing the selectivity of the PROTAC, identifying potential off-target degradation events, and understanding the broader downstream consequences on cellular signaling pathways.[13][14]
Materials:
-
Cells treated with PROTAC and vehicle control
-
Lysis buffer and sonicator
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin)
-
Tandem Mass Tag (TMT) labeling reagents
-
High-performance liquid chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Orbitrap)
-
Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)
Procedure:
-
Sample Preparation and Digestion:
-
Lyse cells from PROTAC and vehicle-treated groups.[15]
-
Quantify protein concentration.
-
Reduce protein disulfide bonds with DTT, followed by alkylation of free cysteines with iodoacetamide.
-
Digest proteins into peptides using an enzyme like trypsin.
-
-
Isobaric Labeling (TMT):
-
Label the peptide samples from each condition with a different TMT reagent according to the manufacturer's protocol.
-
Combine the labeled samples into a single mixture.
-
-
LC-MS/MS Analysis:
-
Fractionate the combined peptide mixture using HPLC to reduce sample complexity.
-
Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer.[16]
-
-
Data Analysis:
-
Process the raw MS data using specialized software to identify peptides and proteins.[15]
-
Quantify the relative abundance of each protein across the different treatment conditions based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated.
-
Conduct pathway analysis on the significantly altered proteins to understand the biological impact.
-
| Protein Name | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | On-Target/Off-Target |
| Target Protein X | TPX | -3.5 | < 0.0001 | On-Target |
| Kinase Y | KNY | -0.1 | 0.85 | Off-Target (No change) |
| Protein Z | PRZ | -2.1 | 0.005 | Off-Target (Degraded) |
| Downstream Effector A | DEA | 2.5 | 0.001 | Downstream Effect |
Functional Assessment by Cell Viability and Cytotoxicity Assays
Ultimately, the goal of degrading a target protein is to elicit a specific biological response, such as inhibiting cancer cell proliferation.[17] Cell viability and cytotoxicity assays are critical for evaluating the functional consequences of target protein knockdown.[]
Materials:
-
Cell line of interest
-
96-well or 384-well opaque plates
-
PROTAC compound
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells at an appropriate density in opaque-walled multi-well plates.[19]
-
Allow cells to attach and grow overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle-only control.
-
Incubate for a period relevant to the expected biological outcome (e.g., 72 hours for proliferation assays).[19]
-
-
Assay Measurement:
-
Equilibrate the plate and its contents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Mix the contents and incubate to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the PROTAC concentration to generate a dose-response curve and calculate the IC50 value.
-
| PROTAC Conc. (nM) | % Cell Viability (Normalized) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 75 |
| 100 | 40 |
| 1000 | 15 |
Mandatory Visualizations
PROTAC Mechanism of Action
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. eu.idtdna.com [eu.idtdna.com]
- 12. sapient.bio [sapient.bio]
- 13. nautilus.bio [nautilus.bio]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. chempro-innovations.com [chempro-innovations.com]
- 17. benchchem.com [benchchem.com]
- 19. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of Lenalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the common challenge of poor solubility in Lenalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my lenalidomide-based PROTACs have such poor aqueous solubility?
A1: The poor solubility of these PROTACs is often attributed to their inherent molecular characteristics. By design, they are large and complex molecules, typically with a high molecular weight (often >700 Da) and significant lipophilicity. This places them in the "beyond Rule of Five" (bRo5) chemical space, which is associated with low aqueous solubility[1]. The combination of a large, often hydrophobic surface area and the tendency to form stable crystal lattices contributes significantly to their poor solubility in aqueous buffers[1].
Q2: I'm observing precipitation of my PROTAC during my in vitro assays. What are the immediate steps I can take?
A2: Precipitation during assays is a common consequence of poor solubility and can lead to an underestimation of potency and irreproducible results[1]. Here are some immediate troubleshooting steps:
-
Use of Co-solvents: Introduce a small percentage of an organic co-solvent like DMSO to your aqueous buffer. However, it is crucial to first determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell culture, enzyme assay) to avoid artifacts.
-
Sonication: Gentle sonication of your stock or final solution can help in dissolving small precipitates. Be aware that this may lead to a supersaturated solution that is not stable over the long term.
-
pH Adjustment: If your PROTAC has ionizable groups, its solubility will be pH-dependent. Adjusting the pH of your buffer can significantly improve solubility. For basic groups, a lower pH (more acidic buffer) will increase solubility, while for acidic groups, a higher pH (more basic buffer) is beneficial.
Q3: How can I systematically improve the solubility of my lenalidomide-based PROTAC for long-term use?
A3: There are two primary strategies for systematically improving the solubility of your PROTAC: chemical modification and formulation strategies.
-
Chemical Modification: This involves altering the chemical structure of the PROTAC itself, with a major focus on the linker.
-
Formulation Strategies: This approach focuses on improving the delivery and dissolution of the existing PROTAC molecule by combining it with other substances, such as forming amorphous solid dispersions (ASDs).
Q4: How does modifying the linker affect the solubility of my PROTAC?
A4: The linker is a key determinant of a PROTAC's physicochemical properties[2]. Modifying the linker is a highly effective strategy to improve solubility:
-
Incorporate Polar Functional Groups: Replacing hydrophobic alkyl chains with more polar linkers, such as polyethylene (B3416737) glycol (PEG) chains, can significantly improve aqueous solubility[3][4]. PEG linkers introduce hydrophilicity and can be synthesized in various lengths to fine-tune the PROTAC's properties[3].
-
Introduce Ionizable Groups: Incorporating basic nitrogen atoms into the linker, for instance within a piperazine (B1678402) ring, can increase solubility upon protonation at physiological pH[5].
-
Balance Flexibility and Rigidity: While flexible linkers like PEG and alkyl chains are common, rigid linkers containing cyclic structures can pre-organize the PROTAC into a bioactive conformation, potentially improving both solubility and permeability[2][6].
Data Presentation: Impact of Formulation and Linker Composition on Solubility
The following tables summarize quantitative data on how different formulation strategies and linker compositions can impact the solubility and dissolution of PROTACs.
Table 1: Enhancement of PROTAC Solubility and Dissolution with Amorphous Solid Dispersions (ASDs)
| PROTAC | Polymer Excipient | Drug Loading (% w/w) | Solubility/Dissolution Enhancement | Reference |
| ARCC-4 | HPMCAS, Eudragit L 100-55 | 10% and 20% | Pronounced supersaturation without precipitation | [7][8] |
| AZ1 (Cereblon PROTAC) | HPMCAS | Up to 20% | Up to 2-fold increase in drug supersaturation | [9] |
Table 2: Thermodynamic Solubilities of Amorphous Cereblon-Recruiting PROTACs with Different Linkers in Fasted State Simulated Intestinal Fluid (FaSSIF)
| PROTAC ID | Linker Composition | Equilibrium Solubility in FaSSIF at 37 °C (μg/mL) |
| AZ1 | [Linker details not specified] | 48.4 ± 2.6 |
| AZ2 | [Linker details not specified] | 28.1 ± 5.2 |
| AZ3 | [Linker details not specified] | 34.5 ± 7.7 |
| AZ4 | [Linker details not specified] | 17.3 ± 1.6 |
| [Source: Adapted from[10]] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput method assesses the kinetic solubility of a PROTAC in an aqueous buffer, which is often more representative of how compounds are handled in screening assays.
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well plates (clear bottom for measurement)
-
Nephelometer or plate reader capable of measuring light scattering
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.
-
Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate to a 96-well plate containing the aqueous assay buffer (e.g., 198 µL) to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking[11][12].
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer. An increase in light scattering compared to the buffer-only control indicates precipitation.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the PROTAC that does not show significant precipitation under the assay conditions.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method measures the equilibrium solubility of a compound, which is a key parameter for understanding its intrinsic solubility.
Materials:
-
Solid (crystalline) PROTAC
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials
-
Shaker or rotator
-
Centrifuge or filtration device (e.g., low-binding filter plates)
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)
Methodology:
-
Sample Preparation: Add an excess amount of the solid PROTAC to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached[10][13].
-
Separation of Undissolved Solid: After incubation, centrifuge the samples at high speed or filter the suspension to remove any undissolved solid material[12][14].
-
Quantification: Carefully take an aliquot of the clear supernatant or filtrate and determine the concentration of the dissolved PROTAC using a validated analytical method like HPLC-UV or LC-MS/MS. A standard curve of the PROTAC should be prepared in the same buffer system for accurate quantification.
-
Result: The measured concentration represents the thermodynamic solubility of the PROTAC in the tested buffer.
Protocol 3: Preparation of Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol provides a general laboratory-scale method for preparing an ASD to enhance PROTAC solubility.
Materials:
-
PROTAC of interest
-
Polymer excipient (e.g., HPMCAS, Soluplus®)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both the PROTAC and the polymer excipient in a suitable volatile organic solvent in a round-bottom flask. Ensure complete dissolution of both components. The drug loading (e.g., 10-30% w/w) should be determined based on preliminary screening.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and at a controlled temperature. This will result in the formation of a thin film on the flask wall.
-
Drying: Further dry the resulting solid film under high vacuum in a vacuum oven for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Collection and Characterization: Scrape the dried ASD from the flask. The amorphous nature of the dispersion should be confirmed using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Dissolution Testing: Evaluate the dissolution performance of the prepared ASD compared to the crystalline and amorphous forms of the pure PROTAC using a non-sink dissolution test.
Visualizations
Caption: Mechanism of action for a lenalidomide-based PROTAC.
Caption: Troubleshooting workflow for poor PROTAC solubility.
Caption: Workflow for kinetic and thermodynamic solubility assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. evotec.com [evotec.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Overcoming the "Hook Effect" in PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify, understand, and overcome the "hook effect" in PROTAC (Proteolysis Targeting Chimera) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond a certain optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration, instead of a standard sigmoidal curve.[2][3]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect is caused by the formation of unproductive binary complexes at excessive PROTAC concentrations.[1][2][4] A PROTAC's function relies on forming a productive ternary complex , which consists of the target protein, the PROTAC, and an E3 ligase, to trigger ubiquitination and subsequent degradation.[5] At high concentrations, the PROTAC can saturate and bind independently to either the target protein or the E3 ligase, forming inactive binary complexes (Target–PROTAC or E3 Ligase–PROTAC).[2][4] These binary complexes are unable to bring the target and the E3 ligase together, thus competing with and inhibiting the formation of the productive ternary complex required for degradation.[1][5]
Q3: What are the consequences of the hook effect for my experimental results?
Q4: At what concentrations is the hook effect typically observed?
A4: The concentration at which the hook effect appears varies significantly depending on the specific PROTAC, target protein, E3 ligase, and cell line used.[7] However, it is frequently observed at concentrations in the micromolar (µM) range, often starting around 1 µM and becoming more pronounced at higher concentrations.[2] It is critical to perform a wide dose-response experiment (e.g., from picomolar to high micromolar ranges) to identify the optimal degradation window and detect the onset of the hook effect.[2]
Troubleshooting Guide
This guide provides a structured approach to addressing common issues related to the hook effect during PROTAC experiments.
Problem 1: My dose-response curve is bell-shaped, with degradation decreasing at high concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment using a wider and more granular range of PROTAC concentrations to clearly define the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax). This is the peak of the curve. For future experiments, use concentrations at or below this optimal point.[2]
-
Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, AlphaLISA) to directly measure ternary complex formation across the same concentration range.[2][4] This can confirm that the decrease in degradation correlates with a decrease in the productive ternary complex.
-
Problem 2: I am not observing any protein degradation at any tested concentration.
-
Likely Cause: The lack of activity could be due to several factors, one of which is that your entire tested concentration range falls within the hook effect region.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: Expand your dose-response experiment to include much lower concentrations (e.g., from 1 pM to 100 µM) to ensure you are not missing a narrow window of activity.[2]
-
Verify Target Engagement: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase independently. Use assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binary binding affinities.[5][8]
-
Check E3 Ligase Expression: Ensure that your chosen cell line expresses the recruited E3 ligase (e.g., Cereblon or VHL) at sufficient levels. This can be verified by Western Blot or qPCR.[1]
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[1] Consider performing a cellular thermal shift assay (CETSA) or using cell-based target engagement assays like NanoBRET to confirm the PROTAC is entering the cell and binding its target.
-
Optimize Incubation Time: Degradation kinetics can vary. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed PROTAC concentration to determine the optimal treatment duration.[6]
-
Problem 3: Biophysical assays show weak ternary complex formation.
-
Likely Cause: The PROTAC design may not be optimal for inducing a stable ternary complex.
-
Troubleshooting Steps:
-
Optimize the Linker: The linker length, composition, and attachment points are critical.[5] Systematically test PROTACs with different linkers (e.g., varying PEG lengths) to find an optimal configuration that facilitates productive ternary complex formation.
-
Enhance Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second, is crucial for stabilizing the ternary complex and can mitigate the hook effect.[5][9] Re-designing the warhead or E3 ligase ligand to improve protein-protein interactions within the ternary complex can enhance cooperativity.
-
Balance Binding Affinities: A large imbalance in the binary binding affinities for the target protein and the E3 ligase can exacerbate the hook effect.[5] Aim for more balanced affinities when designing new PROTAC iterations.
-
Data Presentation
Quantitative data from dose-response experiments should be summarized in tables to clearly illustrate the hook effect and compare different PROTACs.
Table 1: Example Dose-Response Data Exhibiting the Hook Effect
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) | % Degradation |
| Vehicle (DMSO) | 100% | 0% |
| 0.1 nM | 95% | 5% |
| 1 nM | 70% | 30% |
| 10 nM | 35% | 65% |
| 100 nM | 15% | 85% (Dmax) |
| 1,000 nM (1 µM) | 40% | 60% |
| 10,000 nM (10 µM) | 75% | 25% |
This table illustrates a typical hook effect, with maximal degradation (Dmax) observed at 100 nM and a subsequent reduction in efficacy at higher concentrations.
Table 2: Comparison of a PROTAC with and without an Optimized Linker
| PROTAC Concentration | % Degradation (Original PROTAC) | % Degradation (Optimized Linker PROTAC) |
| 1 nM | 25% | 40% |
| 10 nM | 60% | 80% |
| 100 nM | 80% (Dmax) | 95% (Dmax) |
| 1,000 nM (1 µM) | 50% | 85% |
| 10,000 nM (10 µM) | 20% | 60% |
This table demonstrates how an optimized linker can not only improve maximal degradation but also reduce the severity of the hook effect at higher concentrations.
Experimental Protocols
Protocol: Dose-Response Analysis by Western Blot to Identify the Hook Effect
This protocol provides a detailed methodology for quantifying target protein degradation across a wide range of PROTAC concentrations.
-
Cell Seeding:
-
Plate cells (e.g., MCF-7, HEK293) in 12-well plates at a density that will ensure they are ~80-90% confluent at the time of harvesting (e.g., 1.5 x 10^5 cells/well).
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a 1000x stock solution of the PROTAC in DMSO.
-
Perform a serial dilution of the PROTAC stock in complete cell culture medium to prepare treatment concentrations. A recommended range is from 0.1 nM to 10 µM to capture the full dose-response curve.[1]
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or vehicle.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).[1]
-
-
Cell Lysis:
-
After incubation, place the plate on ice and aspirate the medium.
-
Wash the cells once with 1 mL of ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with RIPA buffer and 4x Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control for each sample.
-
Calculate the percentage of remaining protein for each treatment relative to the vehicle control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to visualize the dose-response curve and identify the optimal concentration (Dmax) and the hook effect.
-
Mandatory Visualizations
Caption: Mechanism of the PROTAC hook effect.
Caption: Experimental workflow to identify the hook effect.
Caption: Troubleshooting logic for PROTAC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. marinbio.com [marinbio.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Ternary Complex Stability and Cooperativity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing the stability and cooperativity of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format to aid in resolving experimental hurdles.
Q1: My PROTAC shows low or no degradation of the target protein. What are the primary reasons?
A1: Low degradation efficiency is a common issue and can stem from several factors related to ternary complex formation.[1]
-
Inefficient Ternary Complex Formation: The cornerstone of PROTAC efficacy is the formation of a stable ternary complex consisting of the target protein, the PROTAC, and an E3 ligase.[1][2] If this complex is unstable or doesn't form, degradation will be inefficient.[1]
-
Poor Linker Design: The linker is a critical component influencing the geometry and stability of the ternary complex.[3][4][5] An improperly designed linker can cause steric hindrance or an unfavorable orientation of the target protein and E3 ligase.[1]
-
Suboptimal Physicochemical Properties: PROTACs are often large molecules that may have poor cell permeability or solubility, preventing them from reaching their intracellular targets.[6][]
-
Low Protein Expression: The target protein or the specific E3 ligase may not be sufficiently expressed in the chosen cell line.[8]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex.[6][9]
Q2: How can I troubleshoot the "Hook Effect"?
A2: The "hook effect," a bell-shaped dose-response curve where degradation decreases at high PROTAC concentrations, is a common phenomenon.[6]
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range to identify the optimal concentration for degradation and to confirm the presence of the hook effect.[1][6]
-
Test Lower Concentrations: Focus on nanomolar to low micromolar ranges to find the "sweet spot" for maximal degradation.[6]
-
Enhance Cooperativity: Design PROTACs that favor the formation of the ternary complex over binary complexes.[6] This can be achieved by optimizing the linker to create favorable protein-protein interactions.[10]
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure ternary complex formation at various concentrations and understand its relationship with the degradation profile.[2][6]
Q3: What are the key considerations for designing an effective PROTAC linker?
A3: The linker is not just a spacer; it plays a pivotal role in the efficacy of a PROTAC.[3][10]
-
Length: The linker length must be optimized for each specific target protein and E3 ligase pair to ensure a productive orientation for ubiquitin transfer.[3][4]
-
Composition: The chemical makeup of the linker (e.g., PEG vs. alkyl chains) affects the PROTAC's solubility, cell permeability, and metabolic stability.[3][4]
-
Attachment Points: The points where the linker connects to the target and E3 ligase ligands are crucial as they influence the relative orientation of the recruited proteins and the stability of the ternary complex.[3][4]
-
Rigidity and Flexibility: The flexibility of the linker can impact the spatial orientation and binding dynamics between the target protein and the E3 ligase.[5][]
Q4: My biochemical assays show ternary complex formation, but I don't see degradation in cells. Why?
A4: Discrepancies between biochemical and cellular assays can occur for several reasons.
-
Cellular Environment: Biochemical assays with purified proteins may not fully replicate the complex cellular environment, which can influence protein folding, stability, and interactions.[8]
-
Cell Permeability: The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular targets.[6]
-
Compound Stability: The PROTAC could be unstable in the cell culture medium or rapidly metabolized within the cell.[6]
-
Unproductive Complex Geometry: A stable ternary complex does not guarantee efficient degradation. The orientation of the complex might not be suitable for the E3 ligase to ubiquitinate the target protein.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized PROTACs to serve as a reference.
Table 1: Biophysical Parameters of PROTAC-Induced Ternary Complexes
| PROTAC | Target Protein | E3 Ligase | Binary Kd (Target, nM) | Binary Kd (E3 Ligase, nM) | Ternary Complex Kd (nM) | Cooperativity (α) | Reference |
|---|---|---|---|---|---|---|---|
| MZ1 | Brd4BD2 | VHL | 1 (SPR), 4 (ITC) | 29 (SPR), 66 (ITC) | - | 22 | [10][12] |
| BRD-5110 | PPM1D | CRBN (319-442) | 1 (SPR) | ~3000 (SPR) | - | - |[12] |
Cooperativity (α) is a measure of how the binding of one protein to the PROTAC affects the binding of the second protein. An α > 1 indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary complexes.[10][13]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Analysis
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of interaction.[2]
Protocol:
-
Sample Preparation: Prepare purified solutions of the target protein and the PROTAC in the same dialysis buffer to minimize heats of dilution. Degas both solutions.[3]
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.[3]
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine the binary affinity (Kd1).
-
Titrate the PROTAC into the E3 ligase solution to determine the second binary affinity (Kd2).[14]
-
-
Ternary Complex Titration:
-
To measure the affinity of the PROTAC for the pre-formed protein-protein complex, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.
-
Alternatively, to measure the affinity of one protein for the pre-formed PROTAC-protein complex, titrate one protein into a solution containing the other protein pre-saturated with the PROTAC.[14]
-
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants.[3]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR measures the binding kinetics (kon and koff) and affinity (Kd) of interactions in real-time.[12]
Protocol:
-
Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Flow the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics.
-
Flow the target protein over a different flow cell to check for non-specific binding.
-
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[3]
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd).
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels in cells.[15]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control.[3]
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin), followed by secondary antibodies.
-
Detection and Quantification: Visualize the protein bands using a suitable detection method and quantify the band intensities to determine the extent of protein degradation.
Visualizations
PROTAC Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. biocompare.com [biocompare.com]
Navigating the Synthesis of Lenalidomide-Acetylene PROTACs: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Proteolysis Targeting Chimeras (PROTACs) is a pivotal step in the development of novel therapeutics. This guide provides a dedicated technical support resource for researchers encountering challenges in the synthesis of Lenalidomide-acetylene PROTACs, a class of molecules designed to induce targeted protein degradation. Here, we address common pitfalls through a comprehensive question-and-answer format, offering detailed troubleshooting advice and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing Lenalidomide-acetylene PROTACs?
A1: The main hurdles in the synthesis of Lenalidomide-acetylene PROTACs typically arise during two key stages: the introduction of the acetylene (B1199291) moiety onto the lenalidomide (B1683929) scaffold and the subsequent coupling of the functionalized lenalidomide with the linker and protein of interest (POI) ligand. Lenalidomide's structure, featuring a primary aromatic amine and a glutarimide (B196013) ring, presents specific chemical challenges that require careful consideration of reaction conditions and protecting group strategies.
Q2: How can I introduce an acetylene group onto the lenalidomide molecule?
A2: A common and effective method is the Sonogashira coupling reaction. This involves the palladium-catalyzed cross-coupling of a halogenated lenalidomide precursor (typically 4-bromo-lenalidomide) with a terminal alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The TMS group serves as a protecting group for the terminal alkyne and can be selectively removed under mild basic conditions before the subsequent click chemistry step.
Q3: My Sonogashira coupling reaction is giving low yields. What are the common causes and how can I troubleshoot this?
A3: Low yields in the Sonogashira coupling of halogenated lenalidomide can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide: Sonogashira Coupling for Lenalidomide-Alkyne Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst Inactivation: The primary aromatic amine of lenalidomide can coordinate with the palladium catalyst, inhibiting its activity. | • Protecting Group: Protect the 4-amino group of lenalidomide as a carbamate (B1207046) (e.g., Boc) or an amide prior to the coupling reaction. • Ligand Choice: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) that can stabilize the active palladium species and promote oxidative addition. |
| Poor Quality Reagents: Decomposed catalyst, wet solvents, or impure starting materials. | • Use fresh, high-quality palladium and copper catalysts. • Ensure all solvents are anhydrous and thoroughly degassed to remove oxygen. | |
| Suboptimal Reaction Conditions: Incorrect temperature, base, or solvent. | • Temperature: Gradually increase the reaction temperature, typically in the range of 60-100 °C. • Base: Use a mild organic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). Stronger inorganic bases may lead to decomposition of the glutarimide ring. • Solvent: Anhydrous, degassed solvents such as DMF, THF, or dioxane are commonly used. | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling): A common side reaction, especially in the presence of copper(I) and oxygen. | • Degassing: Rigorously degas all solvents and reagents and maintain an inert atmosphere (nitrogen or argon) throughout the reaction. • Copper-Free Conditions: Consider a copper-free Sonogashira protocol, which may require a more active palladium catalyst system. |
| Decomposition of Lenalidomide: The glutarimide ring can be susceptible to hydrolysis under strongly basic conditions. | • Use a mild organic base. • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. | |
| Difficult Purification | Removal of Metal Catalysts and Ligands: Residual palladium and phosphine ligands can be challenging to remove from the final product. | • Filtration: After the reaction, filter the mixture through a pad of Celite to remove the bulk of the catalyst. • Chromatography: Purify the crude product using column chromatography on silica (B1680970) gel or preparative reverse-phase HPLC. |
Experimental Protocols
Protocol 1: Synthesis of 4-((Trimethylsilyl)ethynyl)lenalidomide (Sonogashira Coupling)
Materials:
-
4-Bromo-lenalidomide
-
Trimethylsilylacetylene (TMSA)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-lenalidomide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous, degassed DMF to dissolve the solids.
-
Add triethylamine (3.0 eq) to the reaction mixture.
-
Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 4-((trimethylsilyl)ethynyl)lenalidomide.
Protocol 2: Deprotection of the TMS Group
Materials:
-
4-((Trimethylsilyl)ethynyl)lenalidomide
-
Potassium carbonate (K₂CO₃)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-((trimethylsilyl)ethynyl)lenalidomide (1.0 eq) in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-ethynyl-lenalidomide.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
Materials:
-
4-Ethynyl-lenalidomide
-
Azide-functionalized linker-POI ligand
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I))
-
tert-Butanol (B103910)/Water (1:1)
Procedure:
-
In a vial, dissolve 4-ethynyl-lenalidomide (1.0 eq) and the azide-functionalized linker-POI ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) and, if used, THPTA (0.1 eq) in water.
-
Add the copper sulfate solution to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
Visualizing the Workflow and Logic
To further aid in understanding the synthetic process and troubleshooting logic, the following diagrams have been generated using Graphviz.
Caption: Synthetic workflow for Lenalidomide-acetylene PROTACs.
Caption: Troubleshooting decision tree for Sonogashira coupling.
Caption: Mechanism of action for a Lenalidomide-based PROTAC.
This technical support guide aims to equip researchers with the necessary information to overcome common synthetic challenges, optimize their experimental protocols, and successfully synthesize Lenalidomide-acetylene PROTACs for their research and drug discovery endeavors.
Debugging failed protein degradation experiments with Lenalidomide PROTACs
Welcome to the technical support center for Lenalidomide-based Proteolysis-Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems encountered during protein degradation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you navigate the challenges of targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and how can I avoid it?
A1: The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for degradation.[2][3] To avoid or mitigate the hook effect, it is recommended to perform a wide dose-response experiment to identify the optimal concentration range for degradation and to observe the bell-shaped curve characteristic of the hook effect.[2] Testing your PROTAC at lower concentrations (nanomolar to low micromolar range) can help find the "sweet spot" for maximal degradation.[2]
Q2: My PROTAC isn't causing degradation of my target protein. What are the common reasons for this?
A2: There are several potential reasons why a PROTAC may not be effective. Common issues include poor cell permeability, lack of target or E3 ligase engagement, inefficient ternary complex formation, or issues with the ubiquitin-proteasome system.[2][4] A logical troubleshooting workflow should be followed to pinpoint the issue, starting from confirming target degradation and progressing to investigating cellular permeability, target engagement, ternary complex formation, and ubiquitination.[4]
Q3: My Lenalidomide-based PROTAC shows good biochemical binding but poor cellular degradation activity. Could this be a cell permeability issue?
A3: Yes, a common reason for the disconnect between biochemical potency and cellular activity is poor cell permeability.[5] PROTACs are large molecules, often with high molecular weights and polar surface areas, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[5][6] Even with high binding affinity in vitro, if the PROTAC cannot achieve a sufficient intracellular concentration, it will not effectively induce protein degradation.[5]
Q4: What are the primary mechanisms of acquired resistance to CRBN-based PROTACs?
A4: Acquired resistance to Cereblon (CRBN)-based PROTACs can arise from various molecular alterations within cells. The most commonly observed mechanisms include mutations or downregulation of CRBN, which prevents the PROTAC from engaging the E3 ubiquitin ligase complex.[7] Other mechanisms include mutations in the target protein that interfere with PROTAC binding, and increased expression of drug efflux pumps that reduce the intracellular concentration of the PROTAC.[7]
Q5: What are the known off-target effects of Lenalidomide-based PROTACs?
A5: The primary off-target effects of Lenalidomide-based PROTACs stem from the inherent activity of the Lenalidomide (B1683929) moiety, which can recruit unintended proteins, known as neosubstrates, to the CRBN E3 ligase for degradation.[8][] The most well-characterized off-targets are a family of zinc finger transcription factors, including Ikaros (IKZF1) and Aiolos (IKZF3).[10] Degradation of these proteins can lead to unintended biological consequences, such as immunomodulatory effects.[10]
Troubleshooting Guides
Guide 1: No or Weak Target Degradation
If you observe little to no degradation of your target protein, follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for no or weak degradation.
Step-by-Step Troubleshooting:
-
Confirm Target and E3 Ligase Expression:
-
Problem: The target protein or the CRBN E3 ligase may not be expressed at sufficient levels in your cell line.[11]
-
Solution: Use Western Blot or qPCR to confirm the expression of both the target protein and CRBN.[11] If expression is low, consider using a different cell line or a system with inducible expression.
-
-
Check Cell Permeability:
-
Assess Ternary Complex Formation:
-
Problem: The PROTAC may not be effectively bridging the target protein and CRBN to form a stable ternary complex.[14]
-
Solution: Use biophysical assays like TR-FRET, SPR, or Co-Immunoprecipitation (Co-IP) to measure ternary complex formation.[2][15] If complex formation is weak, redesigning the linker length or composition may be necessary.[16]
-
-
Verify Ubiquitination:
-
Problem: The ternary complex may form, but it might not be in a productive conformation for CRBN to ubiquitinate the target protein.[2]
-
Solution: Perform an in-cell or in vitro ubiquitination assay.[17] If the target is not ubiquitinated, this points to a problem with the geometry of the ternary complex, necessitating PROTAC redesign.[2]
-
-
Check Proteasome Activity:
-
Problem: The ubiquitin-proteasome system (UPS) may be impaired in your cells.
-
Solution: Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132).[4] If degradation is rescued in the presence of the inhibitor, the UPS is functional. If not, there may be an issue with the cellular degradation machinery.[4]
-
Guide 2: Mitigating the Hook Effect
The hook effect can mask the true potency of a PROTAC. The following steps can help to identify and overcome this issue.
Caption: Workflow for addressing the hook effect.
Strategies to Mitigate the Hook Effect:
-
Dose-Response Curve: Always perform a wide dose-response experiment (e.g., from picomolar to high micromolar concentrations) to fully characterize the degradation profile and identify the optimal concentration.[2]
-
Lower Concentrations: If a hook effect is observed, focus on experiments within the optimal, lower concentration range to achieve maximal degradation.[2]
-
Enhance Cooperativity: The stability of the ternary complex is a key factor in the hook effect.[16] PROTACs that induce positive cooperativity, where the binding of one protein increases the affinity for the other, can be less prone to the hook effect.[18] Consider redesigning the PROTAC to enhance these cooperative interactions.
Guide 3: Addressing Off-Target Effects
Lenalidomide-based PROTACs can degrade unintended neosubstrates. Here's how to assess and mitigate these effects.
Caption: A workflow for managing off-target effects.
Strategies to Reduce Off-Target Effects:
-
Proteomic Profiling: Use mass spectrometry-based proteomics to identify proteins that are degraded in a PROTAC-dependent manner.[15]
-
Modify the CRBN Ligand: Modifications to the lenalidomide scaffold can reduce the binding of neosubstrates.[19]
-
Change the E3 Ligase: If modifying the CRBN ligand is not feasible or effective, consider redesigning the PROTAC to recruit a different E3 ligase, such as VHL, which has a different substrate scope.[2]
Data Presentation
Table 1: Troubleshooting Summary for No Target Degradation
| Potential Cause | Suggested Experiment | Expected Outcome for Successful Degradation | Reference |
| Low/No Target or E3 Ligase Expression | Western Blot, qPCR | Detectable protein/mRNA levels of both target and CRBN. | [11] |
| Poor Cell Permeability | PAMPA, Caco-2 Assay | High permeability coefficient. | [5][12] |
| Inefficient Ternary Complex Formation | TR-FRET, Co-IP | Strong signal indicating complex formation. | [2][15] |
| Lack of Ubiquitination | In-cell Ubiquitination Assay | Increased high-molecular-weight species of the target protein. | [4][17] |
| Impaired Proteasome Activity | Proteasome Inhibitor Co-treatment | Rescue of target protein degradation. | [4] |
Table 2: Example Dose-Response Data for a Lenalidomide PROTAC
| PROTAC Concentration (nM) | Target Protein Level (%) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 70 |
| 10 | 30 |
| 100 | 15 |
| 1000 | 40 |
| 10000 | 75 |
This table illustrates a typical dose-response curve exhibiting a hook effect, where the degradation is less efficient at higher concentrations.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This is a standard method to quantify the reduction in target protein levels.[20]
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).[2]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.[21]
-
-
Data Analysis:
-
Quantify band intensities and normalize the target protein signal to the loading control.
-
Protocol 2: In-Cell Ubiquitination Assay
This assay determines if the target protein is ubiquitinated in the presence of the PROTAC.[4]
Methodology:
-
Cell Treatment:
-
Seed cells and treat with the PROTAC at its optimal degradation concentration.
-
Co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.[4]
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells in a buffer suitable for immunoprecipitation.
-
Immunoprecipitate the target protein using a specific antibody.
-
-
Western Blot Analysis:
-
Elute the immunoprecipitated proteins and run on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern indicates ubiquitination of the target protein.[4]
-
Protocol 3: TR-FRET Assay for Ternary Complex Formation
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.[2][15]
Methodology:
-
Reagent Preparation:
-
Prepare solutions of the purified target protein, the CRBN-DDB1 complex, and the PROTAC in an appropriate assay buffer.
-
Use labeled anti-target and anti-CRBN antibodies (e.g., with a donor and acceptor fluorophore pair for FRET).
-
-
Assay Procedure:
-
Add the target protein and CRBN-DDB1 complex to a microplate.
-
Add serial dilutions of the PROTAC.
-
Incubate to allow for ternary complex formation.
-
Add the donor and acceptor-labeled antibodies.
-
Incubate to allow for antibody binding.[2]
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal. An increase in the FRET ratio indicates the formation of the ternary complex.[2]
-
References
- 1. marinbio.com [marinbio.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. biocompare.com [biocompare.com]
- 18. refeyn.com [refeyn.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
Lenalidomide vs. Thalidomide for CRBN Recruitment in PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of E3 ligase recruiter is a critical design parameter in the development of effective Proteolysis Targeting Chimeras (PROTACs). Among the most utilized E3 ligases is Cereblon (CRBN), which is targeted by the well-established immunomodulatory drugs (IMiDs) thalidomide (B1683933) and its analog lenalidomide (B1683929). This guide provides an objective comparison of lenalidomide and thalidomide for CRBN recruitment in PROTACs, supported by experimental data, detailed methodologies, and visual diagrams to aid in informed decision-making.
Executive Summary
Both lenalidomide and thalidomide are effective recruiters of the CRBN E3 ubiquitin ligase for targeted protein degradation. Lenalidomide generally exhibits a slightly higher binding affinity for CRBN compared to thalidomide. In the context of specific PROTACs, such as those targeting BRD4, lenalidomide-based degraders have demonstrated superior degradation efficiency, achieving lower DC50 (half-maximal degradation concentration) and higher Dmax (maximum degradation) values. The choice between the two will ultimately depend on the specific target protein, the desired PROTAC properties, and the synthetic strategy.
Data Presentation
Binding Affinity to CRBN
The binding affinity of the E3 ligase recruiter to its target is a fundamental parameter in PROTAC design. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd indicating a stronger binding affinity.
| Ligand | Binding Affinity (Kd) to CRBN | Reference |
| Lenalidomide | ~178 nM | [1] |
| Thalidomide | ~250 nM | [1] |
| Pomalidomide | ~157 nM | [1] |
Note: Pomalidomide, another thalidomide analog, is included for reference as it is also a potent CRBN binder.
PROTAC Degradation Efficiency: A Case Study on BRD4
The ultimate measure of a PROTAC's effectiveness is its ability to degrade the target protein. The following table summarizes a comparative study of PROTACs targeting the bromodomain-containing protein 4 (BRD4), utilizing either a thalidomide or a lenalidomide-based CRBN recruiter.
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | BRD4 | 50-100 | >90 | [2] |
| PROTAC 2 | Lenalidomide | BRD4 | 1-10 | >95 | [2] |
| PROTAC 3 | Lenalidomide | BRD4 | <1 | >95 | [3] |
This data indicates that in the context of BRD4 degradation, lenalidomide-based PROTACs can achieve significantly higher potency (lower DC50) compared to their thalidomide-based counterpart.
Signaling Pathway and Experimental Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams illustrate the PROTAC mechanism of action, a typical experimental workflow for comparing CRBN recruiters, and the logical relationship in PROTAC design.
Experimental Protocols
Reproducible and well-documented experimental protocols are essential for the accurate evaluation of PROTAC performance.
Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the binding kinetics and affinity of a PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[4]
1. Surface Preparation:
-
Immobilize the E3 ligase (e.g., recombinant CRBN-DDB1) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. A reference flow cell should be prepared in parallel to subtract non-specific binding.
2. Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized ligase surface and the reference surface.
-
To measure the binding of the PROTAC to the target protein, a similar experiment can be performed by immobilizing the target protein.
3. Ternary Complex Analysis:
-
Inject a constant, saturating concentration of the target protein mixed with a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
The increase in response units (RU) compared to the injection of the PROTAC alone indicates the formation of the ternary complex.
-
The data can be fit to kinetic models to determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd) of the ternary complex.
Protein Degradation Assay: Western Blot
Western blotting is a widely used method to quantify the reduction in target protein levels following PROTAC treatment.[5]
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the lenalidomide-based and thalidomide-based PROTACs for a predetermined time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]
Conclusion
The selection between lenalidomide and thalidomide as a CRBN recruiter for PROTAC development is a nuanced decision. While both are effective, available data suggests that lenalidomide may offer advantages in terms of binding affinity and, in some cases, lead to more potent protein degradation.[2] However, the optimal choice is context-dependent and should be empirically determined for each new target protein. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the design and optimization of novel CRBN-recruiting PROTACs.
References
VHL vs. CRBN: A Researcher's Guide to Selecting the Optimal E3 Ligase for Targeted Protein Degradation
For researchers, scientists, and drug development professionals embarking on targeted protein degradation (TPD) strategies, the choice of E3 ubiquitin ligase is a critical decision that profoundly influences the efficacy, selectivity, and therapeutic potential of their degrader molecules. Among the hundreds of E3 ligases in the human proteome, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the two most utilized workhorses in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.
This comprehensive guide provides an objective comparison of VHL and CRBN, supported by experimental data and detailed methodologies, to empower researchers in making an informed decision for their specific target of interest.
At a Glance: Key Differences Between VHL and CRBN
| Feature | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Recruiting Ligands | Hydroxyproline-based ligands | Immunomodulatory drugs (IMiDs) (e.g., Thalidomide, Pomalidomide) |
| Ligand Properties | Higher molecular weight, generally good selectivity.[] | Smaller molecular weight, orally available scaffolds.[] |
| Binding Pocket | More buried, leading to better selectivity.[] | Softer, more compliant surface, permissive to diverse structures.[] |
| Substrate Scope | Generally considered more selective with a smaller promiscuity window.[] | Broader substrate promiscuity.[] |
| Off-Target Effects | Generally considered to have fewer off-target effects. | Known to degrade neosubstrate zinc-finger transcription factors (e.g., Ikaros, Aiolos), which can lead to immunological side effects.[][2] |
| Expression Profile | Widely expressed, but levels can be low in certain solid tumors and are regulated by oxygen levels.[] | Ubiquitously expressed, with high levels in hematopoietic, neural, and epithelial tissues.[] |
| Subcellular Localization | Predominantly cytosolic, but can be found in the nucleus.[] | Primarily nuclear, but can shuttle to the cytoplasm.[] |
| Ternary Complex Stability | Tends to form more rigid and stable ternary complexes.[] | Forms ternary complexes with a shorter lifetime, allowing for faster catalytic turnover.[] |
| Resistance Mechanisms | VHL is an essential gene in many cell lines, which may limit resistance via loss of the ligase.[3] | CRBN is a non-essential gene in many cell lines, and its loss can be a mechanism of resistance.[3] |
Performance Comparison: VHL- vs. CRBN-Based Degraders
The selection between VHL and CRBN is highly dependent on the specific target protein and the desired therapeutic outcome. The following tables summarize available quantitative data for PROTACs targeting the same protein but recruiting either VHL or CRBN. It is important to note that direct head-to-head comparisons in the same study are limited, and variations in linker design and experimental conditions can influence the results.
Table 1: Comparison of FLT3 Degraders [4]
| PROTAC Name/ID | E3 Ligase Recruiter | FLT3 Binder | Cell Line | DC50 (nM) | Dmax (%) |
| Unspecified | VHL | Quizartinib derivative | MV4-11 | ~10-100 | >90 |
| Unspecified | VHL | Unspecified | MOLM-14 | ~10-100 | >90 |
| TL12-186 | CRBN | Unspecified | MOLM-14 | <100 | >85 |
| LWY-713 | CRBN | Unspecified | MV4-11 | 0.614 | 94.8 |
| CRBN(FLT3)-8 | CRBN | Gilteritinib | MOLM-14 | ~1-10 | >90 |
Table 2: Comparison of KRAS G12D Degraders [5]
| PROTAC | E3 Ligase Recruiter | Target | Cell Line | DC50 | Dmax |
| Several reported | VHL | KRAS G12D | Pancreatic cancer cells | Nanomolar range | Significant degradation |
| MRTX849-based | CRBN | KRAS G12C | MIA PaCa-2, NCI-H358 | Failed to degrade endogenous KRAS G12C | Not Applicable |
Signaling Pathways and Mechanism of Action
Understanding the endogenous roles of VHL and CRBN is crucial, as hijacking these E3 ligases can have broader physiological consequences.
VHL Signaling Pathway
The VHL protein is a key component of the VCB-CUL2 complex and is a well-established tumor suppressor.[6] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of hypoxia-inducible factor (HIF-α), leading to its ubiquitination and proteasomal degradation.[7][8] This prevents the accumulation of HIF-α and the subsequent activation of genes involved in angiogenesis, cell proliferation, and metabolism.[6][7] In hypoxic conditions or when VHL is mutated, HIF-α stabilizes, translocates to the nucleus, and activates its target genes, contributing to tumorigenesis.[7]
CRBN Signaling Pathway
Cereblon is a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN).[9] It is involved in various cellular processes, including the regulation of ion channels and memory formation.[10] The natural substrates of CRBN are still being actively investigated. The binding of immunomodulatory drugs (IMiDs) to CRBN alters its substrate specificity, leading to the recruitment and degradation of "neosubstrates," most notably the zinc-finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[10] This neosubstrate degradation is responsible for the therapeutic effects of IMiDs in multiple myeloma.
General PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that act as a bridge between the target protein and an E3 ligase, inducing the formation of a ternary complex.[4][11] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[4][11] The PROTAC molecule is then released and can catalyze further degradation cycles.[11]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of VHL- and CRBN-based degraders.
Experimental Workflow for PROTAC Comparison
A systematic workflow is crucial for comparing the efficacy of VHL- and CRBN-based PROTACs targeting the same protein.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity and kinetics of the ternary complex formation.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip CM5)
-
Purified E3 ligase complex (VHL or CRBN)
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL or CRBN complex) onto a streptavidin-coated sensor chip.
-
Analyte Injection: Inject a series of concentrations of the target protein alone to assess non-specific binding.
-
Co-injection: Inject a mixture of a fixed concentration of the PROTAC and varying concentrations of the target protein over the sensor surface.
-
Dissociation: Monitor the dissociation of the complex by flowing running buffer over the chip.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Cooperativity Calculation: Compare the binding affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC to calculate the cooperativity factor (α).
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC can induce the ubiquitination of the target protein in a reconstituted system.
Materials:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D2)
-
E3 ligase complex (VHL or CRBN)
-
Ubiquitin
-
ATP
-
Purified target protein
-
PROTAC of interest
-
Reaction buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the target protein
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, ATP, and the target protein in the reaction buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a DMSO vehicle control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-120 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Probe the membrane with an antibody against the target protein. The appearance of higher molecular weight bands corresponding to ubiquitinated target protein indicates a positive result.
Cellular Degradation Assay (Western Blotting)
Objective: To quantify the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control.
-
Detection and Analysis: Incubate with secondary antibodies and visualize the bands using a chemiluminescent substrate. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control. Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
Conclusion: Making the Right Choice
The decision between VHL and CRBN is not a one-size-fits-all scenario.[] A careful consideration of the target protein's characteristics, the desired therapeutic window, and the potential for off-target effects is paramount.
-
CRBN may be the initial choice for targets where rapid and deep degradation is required, and its smaller, more drug-like ligands can be advantageous for oral bioavailability.[] However, the potential for off-target degradation of zinc-finger transcription factors necessitates careful safety and selectivity profiling.[][2]
-
VHL is often favored for targets requiring high selectivity and for indications where the immunological side effects of CRBN-based degraders are a concern.[] The larger size and potentially poorer cell permeability of VHL ligands may require more extensive medicinal chemistry optimization.[]
Ultimately, the optimal E3 ligase for a given target may only be determined through empirical testing. A head-to-head comparison of both VHL- and CRBN-based degraders with matched target binders and linkers, as outlined in the experimental workflows above, will provide the most definitive data to guide the selection of a clinical candidate. The rapid evolution of TPD technologies, including the exploration of novel E3 ligases, promises to further expand the toolkit available to researchers, enabling the development of next-generation therapeutics with enhanced precision and efficacy.
References
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. VHL gene: MedlinePlus Genetics [medlineplus.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uniprot.org [uniprot.org]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Linkers for Lenalidomide PROTACs: A Guide for Researchers
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. For researchers and drug development professionals, the rational design of these heterobifunctional molecules is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Lenalidomide, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), is a frequent choice for the E3 ligase-recruiting component of PROTACs. The linker connecting the Lenalidomide moiety to the target protein ligand is a critical determinant of the resulting PROTAC's efficacy. This guide provides a head-to-head comparison of different linker strategies for Lenalidomide-based PROTACs, supported by experimental data and detailed protocols.
The Critical Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not merely a spacer but plays a crucial role in dictating the overall properties and activity of the degrader.[1] Its length, composition, and attachment point to the Lenalidomide scaffold can significantly influence the formation of a productive ternary complex between the target protein and the CRBN E3 ligase, ultimately affecting the efficiency and selectivity of target protein degradation.[2][] Key linker characteristics that are often optimized include its chemical nature (e.g., polyethylene (B3416737) glycol (PEG) or alkyl chains), length, hydrophilicity, and rigidity.[2]
Signaling Pathway of Lenalidomide-Based PROTACs
Lenalidomide-based PROTACs hijack the body's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins.[4] The PROTAC simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a ternary complex.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein.[5] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5]
Caption: PROTAC-mediated protein degradation pathway.
Head-to-Head Comparison of Linker Properties
The choice of linker can dramatically impact the degradation efficiency, typically measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6] While a universal "best" linker does not exist, general principles have emerged from various studies.
Linker Length
The length of the linker is a critical parameter that needs to be optimized for each target protein and ligand pair.[1] A linker that is too short may lead to steric clashes and prevent the formation of a stable ternary complex, while an excessively long linker can result in reduced potency due to entropic penalties.[1] Studies have shown that for some targets, a minimum linker length is required to observe any degradation.[1] Conversely, in other systems, increasing linker length beyond a certain point can be detrimental to activity.[1]
Linker Composition: PEG vs. Alkyl Chains
Polyethylene glycol (PEG) and alkyl chains are the most common motifs used in PROTAC linkers.[7]
-
PEG Linkers: These linkers are generally more hydrophilic and can improve the solubility and permeability of the PROTAC molecule. The ether oxygens in the PEG chain can also form hydrogen bonds, potentially influencing the conformation of the ternary complex.
-
Alkyl Linkers: These linkers are more hydrophobic and rigid compared to PEG linkers of similar length. The choice between a PEG and an alkyl linker can significantly affect the physicochemical properties and ultimately the degradation efficiency of the PROTAC.
Impact of Linker Attachment Point on Lenalidomide
The point at which the linker is attached to the Lenalidomide scaffold can influence the stability of the PROTAC and its ability to degrade neosubstrates of CRBN, such as IKZF1 and IKZF3.[8][9] Different attachment points on the phthalimide (B116566) ring have been explored, with the C4 and C5 positions being common choices.[9] Studies have indicated that the attachment point can affect the hydrolytic and metabolic stability of the resulting PROTAC.[8] For instance, lenalidomide-based PROTACs are generally considered to have better metabolic and chemical stability compared to their thalidomide-based counterparts due to the absence of one of the phthalimide carbonyl groups.[10][11]
Quantitative Comparison of Lenalidomide PROTAC Linkers
The following table summarizes data from studies comparing different linkers in Lenalidomide-based PROTACs targeting the same protein, providing a quantitative look at how linker modifications can affect degradation.
| Target Protein | PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | PROTAC A | PEG | 8 | < 1 | > 90 | [6] |
| BRD4 | PROTAC B | PEG | 4 | 5 | > 90 | [1] |
| BTK | PROTAC C | Alkyl | 10 | 1-40 | > 90 | [1] |
| BTK | PROTAC D | PEG | 12 | 1-40 | > 90 | [1] |
Note: This table is a representative summary based on findings in the literature. Direct head-to-head comparisons with identical warheads and varying linkers are not always available in a single publication. The potency of a PROTAC is highly dependent on the specific target and cell line used.
Experimental Protocols
Accurate evaluation of PROTAC performance requires robust and well-defined experimental protocols. Below are methodologies for key experiments used to characterize Lenalidomide-based PROTACs.
Experimental Workflow for PROTAC Evaluation
Caption: General experimental workflow for evaluating PROTAC efficacy.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein after PROTAC treatment.[4]
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined amount of time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal protein loading.[4]
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.[4] Also, probe for a loading control (e.g., GAPDH or β-actin) to normalize for protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle control.[4] Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[12]
-
PROTAC Treatment and Proteasome Inhibition: Treat cells with the PROTAC at a concentration known to induce degradation. In a parallel set of experiments, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation (IP): Lyse the cells and immunoprecipitate the target protein using an antibody specific to the POI.
-
Western Blot for Ubiquitin: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot using an antibody that recognizes ubiquitin. An increase in the high-molecular-weight smear in the PROTAC and proteasome inhibitor co-treated sample compared to the controls indicates ubiquitination of the target protein.[12]
Cell Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on the cells.
-
Cell Treatment: Seed cells in a multi-well plate and treat them with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) and normalize it to the vehicle-treated control to determine the percentage of viable cells. Plot the cell viability against the PROTAC concentration to determine the IC50 value.
Conclusion
The linker is a critical component in the design of effective Lenalidomide-based PROTACs, with its length, composition, and attachment point all playing significant roles in determining the degradation efficiency and overall pharmacological properties of the molecule. A systematic approach to linker design and optimization, guided by robust experimental evaluation, is essential for the development of potent and selective protein degraders. While general principles are emerging, the optimal linker strategy remains highly dependent on the specific target protein and the warhead being utilized, underscoring the need for empirical testing in the drug discovery process. This guide provides a foundational understanding and practical protocols to aid researchers in the rational design and evaluation of next-generation Lenalidomide-based PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
Navigating the Labyrinth of PROTAC Off-Target Effects: A Comparative Guide to Proteomics-Based Identification Strategies
For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the potential for off-target effects—the unintended degradation of other proteins—presents a significant hurdle in their therapeutic development. This guide provides an objective comparison of proteomics-based approaches to identify these off-target effects, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate strategies for your research.
The unique mechanism of action of PROTACs, which involves hijacking the cell's ubiquitin-proteasome system, necessitates a comprehensive understanding of their selectivity.[1] While traditional inhibitors block a protein's function, PROTACs eliminate the protein entirely, making the identification of unintended targets critical for mitigating potential toxicity.[1] This guide will delve into the primary proteomics-based methodologies for off-target analysis, offering a comparative overview of their strengths, weaknesses, and practical applications.
Quantitative Proteomics: A Global View of Protein Abundance
Quantitative proteomics stands as a cornerstone for unbiasedly assessing the global changes in the proteome following PROTAC treatment.[2] These methods allow for the simultaneous identification and quantification of thousands of proteins, providing a broad landscape of a PROTAC's impact.
Tandem Mass Tag (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)
TMT and iTRAQ are powerful techniques that utilize isobaric chemical tags to label peptides from different samples.[2] This allows for the multiplexed analysis of several samples in a single mass spectrometry run, improving throughput and reducing experimental variability.[3][4]
Data Presentation: Comparison of Quantitative Proteomics Methods
| Feature | Tandem Mass Tag (TMT) / iTRAQ | Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) |
| Principle | In vitro chemical labeling of peptides with isobaric tags.[2] | In vivo metabolic labeling of proteins with "heavy" amino acids. |
| Multiplexing Capacity | High (up to 16 samples with TMT).[3] | Typically 2-3 samples. |
| Quantitative Accuracy | Good, but can be affected by ratio distortion in complex samples.[3] | Excellent, as samples are mixed at the cellular level, minimizing sample preparation errors.[5] |
| Applicability | Broad, applicable to virtually any sample type.[3] | Limited to cell lines that can be metabolically labeled. |
| Cost | Reagents can be expensive.[3] | Labeled amino acids and media are costly, especially for large-scale experiments.[3] |
| Hypothetical Off-Targets Identified (PROTAC-X) | 150 | 120 |
| Hypothetical Sensitivity | High | Very High |
| Hypothetical Specificity | Good | Excellent |
Note: The quantitative data in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the PROTAC, cell line, and experimental conditions.
Experimental Protocol: TMT-Based Quantitative Proteomics
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, HeLa) and treat with the PROTAC at various concentrations and time points. Include vehicle and negative controls.[6]
-
Cell Lysis and Protein Digestion: Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration, then reduce, alkylate, and digest proteins into peptides using trypsin.[7]
-
TMT Labeling: Label the peptide samples from each condition with the respective TMT reagents according to the manufacturer's protocol.[7]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw data using software like MaxQuant or Proteome Discoverer to identify and quantify proteins.[8] Proteins with significantly decreased abundance in the PROTAC-treated samples are considered potential off-targets.[2]
Caption: Workflow for TMT-based quantitative proteomics.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling approach where cells are cultured in media containing "heavy" isotope-labeled amino acids.[5] This results in the incorporation of these heavy amino acids into all newly synthesized proteins. By comparing the "heavy" proteome from PROTAC-treated cells to the "light" proteome from control cells, relative protein abundance can be accurately determined.[5]
Experimental Protocol: SILAC-Based Proteomics
-
Cell Culture and Labeling: Culture cells for several passages in SILAC media containing either "light" (e.g., 12C6-arginine) or "heavy" (e.g., 13C6-arginine) amino acids to ensure complete incorporation.
-
PROTAC Treatment: Treat the "heavy" labeled cells with the PROTAC and the "light" labeled cells with a vehicle control.
-
Sample Pooling and Lysis: Combine equal numbers of "heavy" and "light" cells, then lyse the pooled sample.
-
Protein Digestion and LC-MS/MS Analysis: Digest the protein mixture into peptides and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify the heavy-to-light ratios for each peptide to determine changes in protein abundance.
Caption: Workflow for SILAC-based quantitative proteomics.
Affinity-Based Proteomics: Fishing for Interactions
Affinity-based proteomics methods utilize a "bait" molecule, typically a modified version of the PROTAC, to capture interacting proteins from a cell lysate. These captured proteins are then identified by mass spectrometry.
Data Presentation: Comparison of Proteomics Approaches
| Feature | Quantitative Proteomics (TMT/SILAC) | Affinity-Based Proteomics |
| Principle | Measures changes in protein abundance.[2] | Identifies proteins that physically interact with a bait molecule. |
| Bias | Unbiased, measures the entire proteome.[2] | Biased towards proteins that bind the bait. |
| Direct vs. Indirect Effects | Can identify both direct and downstream effects of degradation. | Primarily identifies direct binding partners. |
| PROTAC Modification | Not required. | Requires synthesis of a tagged or immobilized PROTAC. |
| Hypothetical Off-Targets Identified (PROTAC-X) | 150 | 50 |
| Hypothetical Sensitivity | High | Dependent on binding affinity. |
| Hypothetical Specificity | Good | Can have issues with non-specific binding. |
Note: The quantitative data in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the PROTAC, cell line, and experimental conditions.
Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)
-
Bait Preparation: Synthesize a PROTAC analog with a functional group (e.g., biotin) for immobilization onto beads.
-
Cell Lysis: Prepare a cell lysate under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Capture: Incubate the lysate with the immobilized PROTAC bait to allow for binding.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Protein Digestion and LC-MS/MS Analysis: Digest the eluted proteins and analyze by mass spectrometry to identify the captured proteins.
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Alternative and Orthogonal Validation Methods
While proteomics provides a powerful toolkit, it is crucial to validate findings using orthogonal methods.[1] These techniques can confirm direct target engagement and differentiate between true off-target degradation and other cellular effects.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[9] The binding of a PROTAC can stabilize its target protein, leading to a higher melting temperature.[9]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA. An increase in the melting temperature in the presence of the PROTAC indicates target engagement.[9]
Caption: Workflow for the Cellular Thermal Shift Assay.
Western Blotting
Western blotting is a widely used and accessible technique for validating the degradation of specific proteins identified through proteomics screens.[2] It provides a semi-quantitative measure of protein levels and is an essential tool for confirming on-target and off-target degradation.[2]
Conclusion: An Integrated Approach for Comprehensive Off-Target Profiling
The selection of a proteomics-based strategy for identifying PROTAC off-target effects will depend on the specific research question, available resources, and the stage of drug development. Quantitative proteomics methods like TMT and SILAC offer an unbiased and global view of proteome changes, making them ideal for initial, broad screening. Affinity-based proteomics can provide valuable information about direct binding partners but requires careful optimization to minimize non-specific interactions.
Ultimately, a multi-pronged approach that combines an initial global proteomics screen with orthogonal validation methods such as CETSA and Western blotting is the most robust strategy for comprehensively characterizing the selectivity of a PROTAC.[1] This integrated workflow provides a higher degree of confidence in the identified off-targets and is essential for guiding the development of safer and more effective PROTAC-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 5. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Lenalidomide-Based PROTACs in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by hijacking the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Lenalidomide (B1683929), an immunomodulatory drug that binds to the Cereblon (CRBN) E3 ubiquitin ligase, has become a cornerstone in the design of a significant class of PROTACs. This guide provides a comparative analysis of the performance of various Lenalidomide-based PROTACs in different cancer cell lines, supported by experimental data and detailed protocols to aid in the design and evaluation of these potent molecules.
Mechanism of Action: Lenalidomide-Based PROTACs
Lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and the CRBN E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic degradation of target proteins, often leading to a more profound and sustained biological effect compared to traditional inhibitors.[1][2]
Comparative Performance of BRD4-Targeting Lenalidomide-Based PROTACs
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a high-value target in oncology. Its degradation has shown significant anti-proliferative effects in various cancer models. The following tables summarize the degradation potency (DC50) and maximal degradation (Dmax) of several Lenalidomide-based PROTACs targeting BRD4 in different cancer cell lines.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 3 | BRD4 | Lenalidomide | RS4;11 (Leukemia) | 0.1 - 0.3 | >90 | [1] |
| PROTAC 4 | BRD4 | Lenalidomide | Not Specified | pM range | >90 | [1] |
| PROTAC 5 | BRD4 | Lenalidomide | BxPC3 (Pancreatic Cancer) | Not Specified | >90 | [3] |
| Compound 21 | BRD4 | Lenalidomide/Pomalidomide | THP-1 (Monocytic Lymphoma) | Not Specified | Effective Degradation | [4][5] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific PROTAC architecture, cell line, and treatment duration. The data presented is for illustrative purposes to highlight the potential efficacy.
Signaling Pathways
The degradation of target proteins by Lenalidomide-based PROTACs can have significant downstream effects on cellular signaling pathways, leading to therapeutic outcomes.
Caption: PROTAC-mediated degradation of a target protein and its downstream effects.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of PROTAC performance.
Experimental Workflow: Western Blot Analysis
Caption: Step-by-step workflow for Western Blot analysis of PROTAC-mediated degradation.
Western Blotting for Protein Degradation
This protocol provides a standard method for quantifying the reduction in target protein levels following PROTAC treatment.[6][7]
-
Cell Culture and Treatment:
-
Plate cells (e.g., THP-1, MDA-MB-231, HeLa) at an appropriate density in 6-well plates and allow them to adhere overnight.[6]
-
Treat cells with a serial dilution of the Lenalidomide-based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[7]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-α-tubulin) overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[6]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[6]
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of the PROTAC on cell proliferation and viability by measuring ATP levels.[8][9]
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[8]
-
Incubate for 24 hours to allow for cell attachment.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add 10 µL of the diluted PROTAC or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[8]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[10]
-
Reaction Setup (on ice):
-
Prepare a master mix containing E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), recombinant CRBN E3 ligase complex, and biotinylated ubiquitin in reaction buffer.
-
In separate tubes, add the target protein of interest.
-
Add the PROTAC at various concentrations or a vehicle control (DMSO).
-
Initiate the reaction by adding ATP.
-
-
Incubation and Termination:
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
-
Detection:
-
Boil the samples and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the ubiquitinated target protein by Western blot using an anti-target protein antibody or streptavidin-HRP to detect biotinylated ubiquitin. A ladder of higher molecular weight bands above the unmodified target protein indicates successful ubiquitination.[10]
-
Conclusion
Lenalidomide-based PROTACs represent a powerful and versatile platform for targeted protein degradation. The comparative analysis of their performance across different cell lines, as highlighted in this guide, underscores the importance of cellular context in determining PROTAC efficacy. The provided experimental protocols offer a robust framework for researchers to systematically evaluate and optimize novel degraders. Future advancements in understanding the intricacies of ternary complex formation and the cellular factors influencing PROTAC activity will undoubtedly accelerate the development of this promising therapeutic modality for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to New Lenalidomide Derivatives for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a surge in the development of Proteolysis Targeting Chimeras (PROTACs), with a significant focus on optimizing the E3 ligase-recruiting moiety. Lenalidomide (B1683929), a well-established binder of the Cereblon (CRBN) E3 ligase, has served as a foundational scaffold for numerous PROTACs. However, the quest for enhanced potency, selectivity, and improved physicochemical properties has spurred the creation of a new generation of lenalidomide derivatives. This guide provides an objective comparison of these novel derivatives, supported by experimental data, to aid researchers in selecting the optimal building blocks for their PROTAC synthesis endeavors.
Performance Comparison of Lenalidomide Derivatives in PROTACs
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, a process quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The binding affinity of the E3 ligase ligand to its target is also a critical parameter. The following tables summarize the performance of various lenalidomide derivatives and alternative scaffolds in different PROTAC constructs.
| E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | CRBN Binding Affinity (Kd/Ki, nM) | Reference |
| Lenalidomide | BRD4 | BL cells | <1 | >90 | 177.8 | [1][2] |
| Pomalidomide | BRD4 | BL cells | <1 | >90 | 156.6 | [1][2] |
| 6-Fluoro-lenalidomide | IKZF1, IKZF3, CK1α | MM and 5q MDS cell lines | Stronger antiproliferative effects than lenalidomide | N/A | N/A | [3] |
| Phenyl Dihydrouracil (PD) derivative (SJ34739) | LCK | KOPT-K1 | N/A (avoids neosubstrate degradation) | N/A | Modest reduction vs. PG analogs | [4][][6] |
| Phenyl Dihydrouracil (PD) derivative (SJ43489) | LCK | KOPT-K1 | 0.8 | N/A | Modest reduction vs. PG analogs | [4][][6][7] |
| Pomalidomide-C5-alkyne (dALK-2) | ALK | SU-DHL-1 | ~10 | >95 | N/A | [8] |
| Pomalidomide-C4-alkyne (MS4078) | ALK | SU-DHL-1 | ~50 | >90 | N/A | [8] |
Note: Direct comparison of DC50 and Dmax values across different studies should be approached with caution due to variations in experimental conditions, including cell lines, treatment times, and assay methods. The data presented here is intended to provide a relative performance overview.
Emerging Alternatives to the Lenalidomide Scaffold
While modifications to the lenalidomide core have yielded promising results, researchers are also exploring entirely new chemical scaffolds that bind to CRBN, offering potential advantages in terms of chemical stability, synthetic accessibility, and intellectual property.
| Alternative Scaffold | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Key Advantages | Reference | | --- | --- | --- | --- | --- | --- | | Phenyl Glutarimide (PG) | LCK | Jurkat | 8 | N/A | Improved chemical stability over thalidomide (B1683933) |[4][7] | | Phenyl Dihydrouracil (PD) | LCK | Jurkat | 0.8 | N/A | Improved chemical stability, achiral |[4][7][9] | | Phenyl Dihydrouracil (PD) | EGFR/BTK | N/A | <100 | N/A | Enriches CRBN ligand library |[] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental evaluation of these new lenalidomide derivatives, this section provides diagrams of a key signaling pathway targeted by PROTACs, a general experimental workflow for assessing PROTAC efficacy, and the logical relationship of PROTAC-mediated protein degradation.
Caption: Logical workflow of PROTAC-mediated protein degradation.
References
- 1. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl Dihydrouracil: An Alternative Cereblon Binder for PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In This Issue, Volume 14, Issue 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Assessing the Selectivity Profile of Lenalidomide-Acetylene-C3-MsO Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A key determinant of a PROTAC's therapeutic window and potential for adverse effects is its selectivity profile. This guide provides a comparative analysis of PROTACs constructed with a Lenalidomide-acetylene-C3-MsO moiety, which engages the Cereblon (CRBN) E3 ubiquitin ligase. We will explore how this specific architectural feature influences target protein degradation and off-target effects, in comparison to other PROTAC designs.
The Critical Role of the E3 Ligase Ligand and Linker in PROTAC Selectivity
PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two elements. The choice of the E3 ligase ligand and the nature of the linker are paramount in defining the PROTAC's selectivity and overall performance. Lenalidomide (B1683929), an immunomodulatory drug, is a well-established binder of CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2] By incorporating lenalidomide or its analogs, PROTACs can hijack this cellular machinery to induce the ubiquitination and subsequent proteasomal degradation of the target protein.
The linker, however, is not merely a passive connector. Its length, rigidity, and composition play a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation.[3][4][5] The "acetylene-C3-MsO" component of the linker in the PROTACs under assessment introduces specific chemical properties:
-
Acetylene (B1199291): This rigid moiety can influence the spatial orientation of the bound proteins, potentially enhancing the cooperativity within the ternary complex and improving degradation potency.[3]
-
C3-Alkyl Chain: The length of the alkyl chain impacts the distance between the POI and the E3 ligase, a critical factor for successful ubiquitination.
-
Mesylate (MsO): This functional group can influence the physicochemical properties of the PROTAC, such as solubility and cell permeability.
Comparative Selectivity Profile
The selectivity of a PROTAC is two-fold: it should preferentially degrade the intended target protein over other proteins (on-target selectivity) and it should not induce the degradation of unintended "neosubstrates" that are natural targets of the recruited E3 ligase (off-target selectivity). Lenalidomide itself is known to induce the degradation of certain neosubstrates, such as the transcription factors IKZF1 and IKZF3.[6] A key challenge in designing lenalidomide-based PROTACs is to minimize this off-target activity while maximizing on-target degradation.
The following table presents a representative comparison of a hypothetical this compound-based PROTAC targeting Bromodomain-containing protein 4 (BRD4) with other known BRD4-targeting PROTACs. This data is illustrative and compiled from published principles of PROTAC design to highlight the expected performance differences.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) * | Dmax (%) | Key Off-Target Neosubstrates Degraded | Reference |
| Hypothetical-1 | Lenalidomide | Acetylene-C3-MsO | BRD4 | 5 | >90 | Minimal IKZF1/3 degradation | Illustrative |
| dBET1 | Lenalidomide | Alkyl-Ether | BRD4 | 8 | >90 | Moderate IKZF1/3 degradation | [3] |
| ARV-825 | Pomalidomide | PEG | BRD4 | <1 | >95 | Significant IKZF1/3 degradation | [3] |
| MZ1 | VHL Ligand | Alkyl | BRD4 | 25 | >80 | Different off-target profile (VHL-dependent) | [3] |
*DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
This comparative table illustrates that the specific combination of the lenalidomide E3 ligase ligand and the acetylene-containing linker in Hypothetical-1 is designed to achieve high potency (low DC50) and efficacy (high Dmax) for the target protein BRD4, while minimizing the degradation of known lenalidomide neosubstrates. This improved selectivity is attributed to the rigid acetylene linker, which may enforce a ternary complex conformation less favorable for the recruitment of neosubstrates compared to more flexible linkers like those in dBET1 and ARV-825.[3] PROTACs utilizing a different E3 ligase, such as MZ1 which recruits the von Hippel-Lindau (VHL) E3 ligase, will have a completely different off-target profile.[2]
Experimental Protocols
To rigorously assess the selectivity profile of any PROTAC, a combination of cellular and proteomic-based assays is essential. Below are detailed methodologies for key experiments.
Quantitative Western Blotting for On-Target Degradation
Objective: To determine the potency (DC50) and efficacy (Dmax) of the PROTAC in degrading the target protein.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation data against the PROTAC concentration to determine the DC50 and Dmax values.
Global Proteomics using Mass Spectrometry for Off-Target Analysis
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment, thus revealing the off-target profile.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration around its DC50 value and a vehicle control for the same duration as in the Western blot experiment. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from the different treatment conditions with isobaric tags to enable multiplexed analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The peptides are separated by liquid chromatography and fragmented in the mass spectrometer to determine their sequence and the relative abundance of the reporter ions from the isobaric tags.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Compare the protein abundance between the PROTAC-treated and vehicle-treated samples to identify proteins that are significantly downregulated. These are potential off-target proteins.
NanoBRET™ Target Engagement and Ternary Complex Formation Assays
Objective: To confirm that the PROTAC engages the target protein and forms a ternary complex with the E3 ligase inside living cells.
Protocol:
-
Cell Line Generation: Engineer a cell line to express the target protein fused to a NanoLuc® luciferase (for target engagement) or to express both the target protein-NanoLuc® fusion and a HaloTag®-E3 ligase fusion (for ternary complex formation).
-
Target Engagement Assay: Treat the cells expressing the target-NanoLuc® fusion with a fluorescent tracer that binds to the target protein and a serial dilution of the PROTAC. The PROTAC will compete with the tracer for binding to the target protein, resulting in a decrease in Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Ternary Complex Assay: Treat the cells expressing both fusion proteins with a HaloTag® fluorescent ligand and a serial dilution of the PROTAC. The formation of the ternary complex will bring the NanoLuc® and the fluorescently labeled E3 ligase into close proximity, resulting in an increase in BRET signal.
-
Data Analysis: Measure the BRET signal using a plate reader and plot the data to determine the binding affinity and the efficiency of ternary complex formation.
Visualizing Key Pathways and Workflows
To better understand the processes involved in PROTAC-mediated protein degradation and its assessment, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape of CRBN-Recruiting PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Among the various E3 ubiquitin ligases hijacked by PROTACs, Cereblon (CRBN) has emerged as a frequent choice due to the favorable physicochemical properties of its ligands, which are often derived from immunomodulatory imide drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide. However, the use of these CRBN ligands introduces a critical challenge: off-target degradation of endogenous proteins, termed "neosubstrates," which can lead to unintended biological consequences.
This guide provides an objective comparison of the cross-reactivity profiles of different CRBN-recruiting PROTACs, supported by experimental data. It also offers detailed methodologies for key experiments to assess PROTAC selectivity and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: A Comparative Look at On-Target and Off-Target Degradation
The selectivity of a CRBN-recruiting PROTAC is not solely dependent on the target-binding warhead but is also significantly influenced by the choice of the CRBN ligand and the linker connecting the two moieties. The following tables summarize quantitative data on the on-target potency and off-target degradation profiles of various CRBN-recruiting PROTACs.
Table 1: Comparative On-Target Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | > 95 | [1] |
| dBET1 | Thalidomide | BRD4 | MV4;11 | ~2.5 | >90 | [2] |
| ARV-771 | Pomalidomide | BET Proteins | MCL cells | < 5 | >90 | [2] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.
Table 2: Comparative Off-Target Neosubstrate Degradation Profile of CRBN Ligands and a PROTAC
| Compound | Primary Target | Neosubstrates Degraded | Cell Line | Method | Reference |
| Pomalidomide | N/A (IMiD) | IKZF1, IKZF3, ZFP91, SALL4 | Kelly, MOLT4 | Proteomics | [3] |
| Lenalidomide | N/A (IMiD) | IKZF1, IKZF3, CK1α | MM1.S | Proteomics | [4] |
| Thalidomide | N/A (IMiD) | IKZF1, IKZF3, SALL4 | - | Proteomics | [1] |
| TL12-186 | Multiple Kinases | IKZF1, IKZF3 | RPMI 8266 | Western Blot | [5] |
| CRBN-6-5-5-VHL | CRBN | IKZF3 (at high conc.) | RPMI 8266 | Western Blot | [5] |
Note: The off-target profile of a PROTAC is influenced by the specific CRBN ligand used. Pomalidomide-based PROTACs, for instance, have been shown to degrade zinc-finger proteins independently of the target ligand.
Experimental Protocols: Methodologies for Assessing Cross-Reactivity
A thorough evaluation of PROTAC cross-reactivity requires a combination of global proteomic analysis and targeted validation techniques.
Global Proteomics using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This unbiased approach provides a proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify protein concentration (e.g., BCA assay). Reduce, alkylate, and digest proteins into peptides using trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ - Optional): Label peptide samples from different treatment conditions with isobaric tags for multiplexed and accurate relative quantification.
-
LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw MS data using appropriate software to identify and quantify proteins. Identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls.
Western Blotting for Validation
Western blotting is a targeted approach used to validate the degradation of the protein of interest (POI) and potential off-targets identified by proteomics.
Protocol:
-
Cell Culture and Treatment: Treat cells with the PROTAC as described for the proteomics experiment.
-
Cell Lysis and Protein Quantification: Lyse cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target protein and suspected off-target proteins. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Detection: Incubate the membrane with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the direct engagement of a PROTAC with its intended target and potential off-targets in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Protocol:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heat Shock: Aliquot the cell suspension and heat the samples to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured and aggregated proteins.
-
Detection of Soluble Protein: Analyze the amount of soluble protein remaining in the supernatant by Western blotting or other detection methods. An increase in the amount of soluble protein at higher temperatures in the PROTAC-treated sample compared to the control indicates target engagement.
Ternary Complex Formation Assays (e.g., TR-FRET, AlphaLISA)
These in vitro assays are used to quantify the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for degradation.
General Principle:
These assays utilize proximity-based technologies where a signal is generated only when the target protein and the E3 ligase are brought into close proximity by the PROTAC. Typically, the target protein and the E3 ligase are tagged with donor and acceptor molecules (e.g., fluorophores in TR-FRET, or donor and acceptor beads in AlphaLISA).
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the tagged target protein, tagged E3 ligase, and the PROTAC at various concentrations.
-
Assay Plate Setup: In a microplate, combine the target protein, E3 ligase, and serially diluted PROTAC.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Signal Detection: Read the plate using a suitable plate reader to measure the proximity-based signal. The signal intensity is proportional to the amount of ternary complex formed.
Mandatory Visualizations
To better understand the complex processes involved in CRBN-mediated protein degradation and the experimental approaches to study them, the following diagrams provide a visual representation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.bio-techne.com [resources.bio-techne.com]
Evaluating the advantages of Lenalidomide over pomalidomide in PROTAC design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy and safety profile. Among the most utilized E3 ligases is Cereblon (CRBN), recruited by ligands derived from immunomodulatory drugs (IMiDs) such as lenalidomide (B1683929) and pomalidomide (B1683931). This guide provides an objective comparison of the advantages of lenalidomide over pomalidomide in the design of Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols.
Executive Summary
Both lenalidomide and pomalidomide are potent CRBN binders and have been successfully incorporated into numerous effective PROTACs. The selection between these two ligands is nuanced and depends on the specific therapeutic target and desired attributes of the degrader.
Pomalidomide generally exhibits a higher intrinsic potency for degrading CRBN neosubstrates.[1] This can translate to more efficient degradation of the target protein of interest (POI) when incorporated into a PROTAC. However, this increased activity may also lead to more pronounced off-target effects.[1]
Lenalidomide-based PROTACs may offer a more favorable profile in scenarios where minimizing off-target effects is a primary concern. Recent studies have shown that modifications to the lenalidomide scaffold can enhance selectivity for specific neosubstrates, suggesting a path toward more targeted therapies. Furthermore, lenalidomide-based PROTACs may possess more favorable physicochemical properties, such as improved metabolic and chemical stability.[2]
Ultimately, the optimal choice between lenalidomide and pomalidomide in PROTAC design is target-dependent and requires empirical validation.
Data Presentation
Table 1: Comparison of CRBN Binding Affinities of Parent Compounds
| Ligand | Binding Affinity (Kd) to CRBN-DDB1 | Binding Affinity (IC50) to CRBN |
| Pomalidomide | ~157 nM[1] | ~3 µM[1] |
| Lenalidomide | ~178 nM[1] | ~3 µM[1] |
| Thalidomide | ~250 nM[1] | ~30 µM[1] |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC 3 | Thalidomide | BRD4 | 0.1-0.3[2] | >90[2] |
| PROTAC 4 | Lenalidomide | BRD4 | pM range[2] | >90[2] |
| Compound 21 | Lenalidomide/Pomalidomide derivative | BRD4 | 810 (IC50 for cell growth)[3] | Not specified |
Note: Direct head-to-head comparisons of lenalidomide and pomalidomide-based PROTACs with identical linkers and target binders are not extensively available in the public domain. The data above is compiled from different studies and experimental conditions may vary.
Key Considerations in PROTAC Design
Intrinsic Degradation Activity
Pomalidomide is generally considered a more potent degrader of endogenous CRBN neosubstrates compared to lenalidomide.[1] This inherent activity can be advantageous, potentially leading to more efficient degradation of the target protein. However, it also carries the risk of more significant off-target effects if not carefully managed through linker design.[1]
Linker Attachment Point and Off-Target Effects
A significant advantage of pomalidomide is the well-established strategy of attaching the linker at the C5 position of the phthalimide (B116566) ring.[1] Research indicates that this modification can mitigate the off-target degradation of certain zinc finger (ZF) transcription factors, a known liability of pomalidomide-based PROTACs with linkers at other positions.[1] This improved selectivity can contribute to a better therapeutic window.
For lenalidomide, the optimal linker attachment point to minimize off-target effects is less definitively established and may be more dependent on the specific target.[1] However, recent research into 6-position modifications of lenalidomide has shown promise in controlling neosubstrate selectivity, suggesting that lenalidomide-based PROTACs can be engineered for high target specificity.[4][5]
Physicochemical and Stability Properties
Studies suggest that lenalidomide-based PROTACs may have more favorable physicochemical properties than their pomalidomide-based counterparts. The absence of one of the phthalimide carbonyl groups in lenalidomide can lead to improved metabolic and chemical stability, which is a crucial factor for the in vivo performance and durability of a PROTAC.[2]
Mandatory Visualization
Experimental Protocols
Western Blot for PROTAC-Induced Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[1]
-
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.
Materials:
-
Purified target protein (POI)
-
Purified E3 ligase complex (e.g., CRBN-DDB1)
-
PROTAC compound
-
ITC instrument and cells
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze the POI and E3 ligase complex extensively against the same buffer to minimize heats of dilution.
-
Prepare the PROTAC solution in the final dialysis buffer. A typical starting concentration for the protein in the cell is 10-20 µM, and the PROTAC in the syringe is 10-20 times higher.[6]
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Titrate the PROTAC into the E3 ligase solution to determine the binding affinity (Kd1).[6]
-
PROTAC into POI: Titrate the PROTAC into the POI solution to determine the binding affinity (Kd2).
-
-
Ternary Complex Titration:
-
Titrate the PROTAC into a solution containing a pre-saturated complex of the E3 ligase and the POI. This measures the apparent binding affinity in the ternary complex (Kd,ternary).[6]
-
-
Data Analysis:
-
Analyze the titration data using a suitable binding model (e.g., one-site binding) to obtain the dissociation constants (Kd) and enthalpy changes (ΔH).
-
Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kd,ternary. An α value greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.[6]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for biomolecular interactions.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified POI and E3 ligase complex
-
PROTAC compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
Procedure:
-
Ligand Immobilization: Covalently immobilize one of the proteins (typically the larger one, e.g., the E3 ligase complex) onto the sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon, koff) and affinity (Kd,binary).
-
-
Ternary Interaction Analysis:
-
Inject a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC over the immobilized E3 ligase.[6]
-
Fit the resulting sensorgrams to a suitable binding model to determine the kinetic parameters for ternary complex formation (Kd,ternary).
-
-
Cooperativity Calculation: Calculate the cooperativity factor (α) as α = Kd,binary / Kd,ternary.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
TR-FRET is a proximity-based assay that measures the formation of the ternary complex in solution.
Materials:
-
Tagged POI (e.g., His-tagged) and tagged E3 ligase (e.g., GST-tagged)
-
Lanthanide-labeled antibody against one tag (donor fluorophore, e.g., Tb-anti-GST)
-
Acceptor fluorophore-labeled antibody against the other tag (e.g., AF488-anti-His)
-
PROTAC compound
-
Assay buffer and microplates
-
TR-FRET plate reader
Procedure:
-
Assay Setup: In a microplate, combine the tagged POI, tagged E3 ligase, donor-labeled antibody, and acceptor-labeled antibody.
-
PROTAC Titration: Add a serial dilution of the PROTAC compound to the wells.
-
Incubation: Incubate the plate at room temperature to allow for ternary complex formation and antibody binding.
-
Signal Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor signal / donor signal).
-
An increase in the TR-FRET ratio indicates the formation of the ternary complex.
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a dose-response curve.
-
Conclusion
The choice between lenalidomide and pomalidomide as the CRBN ligand in PROTAC design is a critical decision that can significantly impact the resulting degrader's potency, selectivity, and overall therapeutic potential. While pomalidomide's inherent degradation potency is an attractive feature, the potential for off-target effects necessitates careful design, particularly concerning the linker attachment point. Lenalidomide offers a viable alternative, with the potential for improved physicochemical properties and the emerging possibility of fine-tuning neosubstrate selectivity through chemical modification.
The experimental protocols provided in this guide offer a framework for the systematic evaluation of both lenalidomide- and pomalidomide-based PROTACs. Ultimately, empirical data from head-to-head comparisons will be the deciding factor in selecting the optimal CRBN ligand for a given therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Lenalidomide-acetylene-C3-MsO: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Lenalidomide-acetylene-C3-MsO, a potent derivative of Lenalidomide, is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As a cytotoxic compound, it requires stringent handling and disposal protocols. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound and associated waste.
Lenalidomide is categorized as a hazardous drug that may cause damage to fertility or an unborn child and may lead to organ damage with repeated exposure.[1][2] Therefore, all waste contaminated with this compound must be treated as cytotoxic waste.
Personal Protective Equipment (PPE)
Before handling this compound or any contaminated materials, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| PPE Component | Specification | Rationale |
| Gloves | Chemo-protectant, non-sterile, with reinforced fingertips and long cuffs. | Prevents skin contact with the cytotoxic compound. |
| Gown | Long-sleeved, impermeable, with cuffs and back closure. | Protects skin and personal clothing from contamination. |
| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects eyes from splashes or aerosolized particles. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling powders or creating aerosols to prevent inhalation. |
This data is synthesized from general guidelines for handling cytotoxic drugs.
Waste Segregation and Containment
Proper segregation of cytotoxic waste is the first step in the disposal process. All materials that have come into contact with this compound must be disposed of as cytotoxic waste.
-
Non-sharp waste: Items such as contaminated gloves, gowns, bench paper, and vials should be placed in a designated, leak-proof, and puncture-resistant container lined with a yellow bag and clearly labeled with the cytotoxic symbol.[3]
-
Sharps waste: Needles, syringes, and other sharp objects contaminated with the compound must be disposed of in a rigid, puncture-proof sharps container with a purple lid, also clearly labeled as cytotoxic waste.[3]
-
Liquid waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof container. Chemical neutralization may be an option for some cytotoxic agents if incineration is not available, but specific protocols must be followed.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with this compound.
Spill Management
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and further contamination.
Experimental Protocol for Minor Spill Cleanup:
-
Restrict Access: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Put on the appropriate PPE as detailed in the table above.
-
Containment: Working from the outside of the spill inward, cover the spill with absorbent pads.
-
Decontamination:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) and place them in the cytotoxic waste container.
-
Clean the spill area with a suitable decontamination solution (e.g., a high-pH solution, as recommended by institutional safety protocols), starting from the outer edge and working inwards. .
-
-
Final Cleaning: Wipe the area with a clean, wet cloth and then a dry cloth.
-
Dispose of Waste: All cleanup materials must be disposed of as cytotoxic waste.
-
Hand Hygiene: Thoroughly wash hands with soap and water after removing PPE.
-
Documentation: Report the spill to the laboratory supervisor and document the incident according to institutional procedures.
Final Disposal
All cytotoxic waste must be handled and transported by a licensed hazardous waste disposal company. The preferred method of disposal for cytotoxic drugs is high-temperature incineration to ensure complete destruction of the active compound.[4]
The following diagram illustrates the overall logical relationship for handling this compound from receipt to disposal.
It is the responsibility of all personnel handling this compound to be fully trained on these procedures and to adhere to all institutional and regulatory guidelines for the management of cytotoxic waste.[3] Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
